Carbamazepine 10,11-epoxide-13C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide |
InChI |
InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i13+1 |
InChI Key |
ZRWWEEVEIOGMMT-KCKQSJSWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3[13CH](O3)C4=CC=CC=C4N2C(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physical Properties of Carbamazepine-10,11-epoxide-13C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Carbamazepine-10,11-epoxide-13C₆, an isotopically labeled form of the primary active metabolite of the anticonvulsant drug Carbamazepine. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data, experimental methodologies, and relevant biochemical pathway information.
Core Physical and Chemical Data
The physical properties of Carbamazepine-10,11-epoxide-13C₆ are crucial for its application in various research contexts, including metabolic studies, pharmacokinetic analyses, and as an internal standard in analytical assays. The following table summarizes the key quantitative data for both the 13C-labeled and unlabeled forms of Carbamazepine-10,11-epoxide.
| Property | Carbamazepine-10,11-epoxide-13C₆ | Carbamazepine-10,11-epoxide (Unlabeled) |
| Chemical Formula | C₉¹³C₆H₁₂N₂O₂[1] | C₁₅H₁₂N₂O₂[2] |
| Molecular Weight | 258.23 g/mol [1] | 252.27 g/mol [2][3] |
| CAS Number | 1189497-48-0 (for 13C,d2 labeled) | 36507-30-9[2] |
| Melting Point | Not empirically determined; expected to be very similar to the unlabeled compound. | 217-220 °C[4] |
| Solubility | No specific data available; expected to be similar to the unlabeled compound. | Chloroform: Soluble[4]Dimethylformamide (DMF): 5 mg/mL[5]DMF:PBS (pH 7.2) (1:5): 0.16 mg/mL[5]Dimethyl sulfoxide (DMSO): 1 mg/mL[5]Water: Calculated log₁₀WS = -3.93 (mol/L)[6] |
| Appearance | Solid (expected) | Solid[5] |
Experimental Protocols
Detailed methodologies are essential for the accurate determination and verification of the physical properties of pharmaceutical compounds. Below are standard experimental protocols that can be applied to Carbamazepine-10,11-epoxide-13C₆.
Melting Point Determination (Capillary Method)
The capillary method is a widely accepted technique for determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry Carbamazepine-10,11-epoxide-13C₆ is finely powdered using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range is reported as the range between these two temperatures.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.
Apparatus:
-
Thermostatically controlled orbital shaker or water bath
-
Vials with screw caps
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Preparation of Saturated Solution: An excess amount of Carbamazepine-10,11-epoxide-13C₆ is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, methanol). The vial is securely capped.
-
Equilibration: The vial is placed in the orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitated for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the vial is removed from the shaker and allowed to stand to let undissolved solids settle. The suspension is then centrifuged at a high speed to pellet the remaining solid.
-
Sample Analysis: A clear aliquot of the supernatant is carefully removed and diluted with the appropriate solvent. The concentration of the dissolved Carbamazepine-10,11-epoxide-13C₆ in the diluted sample is then quantified using a validated analytical method, such as HPLC-UV or LC-MS/MS. The solubility is expressed in mg/mL or mol/L.
Metabolic Pathway of Carbamazepine
Carbamazepine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The major metabolic pathway involves the formation of Carbamazepine-10,11-epoxide, the active metabolite. Understanding this pathway is critical for interpreting pharmacokinetic and pharmacodynamic data.
Analytical Workflow for Quantification
The quantification of Carbamazepine-10,11-epoxide-13C₆, particularly when used as an internal standard, typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following diagram illustrates a typical experimental workflow.
This workflow highlights the critical role of the isotopically labeled internal standard in achieving accurate and precise quantification of the unlabeled analyte in complex biological matrices. The mass difference between the labeled and unlabeled compounds allows for their distinct detection by the mass spectrometer, correcting for variations in sample preparation and instrument response.
References
- 1. schd-shimadzu.com [schd-shimadzu.com]
- 2. Carbamazepine 10,11-epoxide [webbook.nist.gov]
- 3. Carbamazepine 10,11-epoxide | C15H12N2O2 | CID 2555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Carbamazepine 10,11-epoxide (CAS 36507-30-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
Chemical structure of Carbamazepine 10,11-epoxide with 13C labeling.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of 13C-labeled Carbamazepine 10,11-epoxide, a critical tool in pharmaceutical research and development.
Chemical Structure and Isotopologues
Carbamazepine 10,11-epoxide is the primary and pharmacologically active metabolite of the anticonvulsant drug Carbamazepine. The introduction of a stable isotope, such as Carbon-13 (¹³C), into the molecular structure provides a valuable internal standard for quantitative bioanalytical studies and a tracer for metabolic investigations.
The core structure of Carbamazepine 10,11-epoxide consists of a dibenz[b,f]azepine ring system with an epoxide functional group at the 10 and 11 positions and a carboxamide group at the 5-position. ¹³C labeling can be strategically introduced at various positions within the molecule. Common isotopologues include:
-
[¹³C]-Carbamazepine 10,11-epoxide: Labeling on the carboxamide carbon.
-
[¹³C₆]-Carbamazepine 10,11-epoxide: Labeling on the six carbons of one of the benzene rings.
-
[¹³C,¹⁵N]-Carbamazepine 10,11-epoxide: Dual labeling with ¹³C and ¹⁵N in the carboxamide group.[1]
-
[¹³C,d₂]-Carbamazepine 10,11-epoxide: Combined labeling with ¹³C and deuterium.
The precise location of the ¹³C label is crucial for its application, particularly in mass spectrometry-based assays, as it determines the mass shift of the parent molecule and its fragments.
Table 1: Physicochemical Properties of Carbamazepine 10,11-epoxide and its ¹³C-Labeled Analogues
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Carbamazepine 10,11-epoxide | C₁₅H₁₂N₂O₂ | 252.27 | 36507-30-9 |
| [¹³C]-Carbamazepine 10,11-epoxide | C₁₄¹³CH₁₂N₂O₂ | 253.26 | 67411-80-7[2] |
| [¹³C₆]-Carbamazepine 10,11-epoxide | C₉¹³C₆H₁₂N₂O₂ | 258.23 | 36507-30-9 (unlabeled) |
| [¹³C,¹⁵N]-Carbamazepine 10,11-epoxide | C₁₄¹³CH₁₂N¹⁵NO₂ | 254.26 | 122842-78-8[1] |
Metabolic Pathway of Carbamazepine
Carbamazepine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The major metabolic pathway involves the oxidation of the 10,11-double bond to form Carbamazepine 10,11-epoxide. This reaction is predominantly catalyzed by the CYP3A4 isozyme. The resulting epoxide is then further metabolized by epoxide hydrolase to the inactive 10,11-trans-dihydroxy-carbamazepine.
Experimental Protocols
Synthesis of ¹³C-Labeled Carbamazepine 10,11-epoxide
A detailed, publicly available experimental protocol for the synthesis of ¹³C-labeled Carbamazepine 10,11-epoxide is not readily found in the scientific literature. However, a logical synthetic route can be adapted from established methods for the synthesis of unlabeled Carbamazepine. The general strategy involves the synthesis of a ¹³C-labeled Carbamazepine precursor, followed by epoxidation.
Step 1: Synthesis of ¹³C-Carbamazepine
A common method for the synthesis of Carbamazepine is the reaction of iminostilbene with a carbamoylating agent. To introduce a ¹³C label at the carboxamide position, ¹³C-labeled urea can be utilized.
-
Reaction: Iminostilbene is reacted with ¹³C-labeled urea in a suitable solvent, such as a polar organic solvent, often in the presence of an acid catalyst.
-
Reactants:
-
Iminostilbene
-
[¹³C]-Urea
-
Acid catalyst (e.g., a mineral acid)
-
Solvent (e.g., a polar organic solvent)
-
-
General Procedure (adapted from patent literature for unlabeled synthesis):
-
Suspend [¹³C]-Urea in the chosen solvent.
-
Add the acid catalyst to the suspension.
-
Add iminostilbene to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, the product can be isolated by precipitation, filtration, and washing.
-
Purification can be achieved by recrystallization.
-
Step 2: Epoxidation of ¹³C-Carbamazepine
The synthesized ¹³C-Carbamazepine is then converted to its 10,11-epoxide. This is typically achieved through an epoxidation reaction targeting the double bond in the central seven-membered ring.
-
Reaction: ¹³C-Carbamazepine is reacted with an epoxidizing agent.
-
Reactants:
-
[¹³C]-Carbamazepine
-
Epoxidizing agent (e.g., a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) or a metal-based catalyst with an oxidant)
-
Solvent (e.g., a chlorinated solvent like dichloromethane)
-
-
General Procedure:
-
Dissolve ¹³C-Carbamazepine in a suitable solvent.
-
Add the epoxidizing agent to the solution, often portion-wise and at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC or HPLC).
-
Work up the reaction mixture to remove unreacted reagents and byproducts. This may involve washing with a reducing agent solution (e.g., sodium thiosulfate) and a basic solution (e.g., sodium bicarbonate).
-
The crude product is then purified, typically by column chromatography or recrystallization.
-
Quantification of Carbamazepine 10,11-epoxide using ¹³C-Labeled Internal Standard by LC-MS/MS
¹³C-labeled Carbamazepine 10,11-epoxide is an ideal internal standard for the quantification of the unlabeled analyte in biological matrices due to its similar chemical and physical properties, leading to comparable extraction recovery and ionization efficiency in mass spectrometry.
-
Sample Preparation:
-
To a known volume of biological matrix (e.g., plasma, serum), add a known amount of the ¹³C-labeled internal standard solution.
-
Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile or methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions (Example):
Quantitative Data
¹³C NMR Spectroscopy
Table 2: ¹³C NMR Chemical Shifts for Carbamazepine (in CDCl₃)
| Carbon Atom | Chemical Shift (ppm) |
| C=O | ~158 |
| Aromatic C | ~128-142 |
| Olefinic C (10, 11) | ~130-135 |
Note: The exact chemical shifts can vary depending on the solvent and the specific crystalline form.
For [¹³C]-Carbamazepine 10,11-epoxide, a prominent peak would be observed around 158 ppm, corresponding to the labeled carboxamide carbon. For [¹³C₆]-Carbamazepine 10,11-epoxide, a series of enhanced signals would appear in the aromatic region (128-142 ppm). The epoxidation of the 10,11-double bond would shift the signals for these carbons upfield to the typical range for carbons in an epoxide ring (~50-70 ppm).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is essential for confirming the successful incorporation of the ¹³C label and for elucidating fragmentation pathways.
Table 3: High-Resolution Mass Spectrometry Data
| Analyte | Precursor Ion [M+H]⁺ | Key Fragment Ions (m/z) |
| Carbamazepine 10,11-epoxide | 253.0971 | 236.0706, 210.0914, 180.0808 |
| [¹³C₆]-Carbamazepine 10,11-epoxide (Predicted) | 259.1172 | 242.0907, 216.1115, 186.1009 |
The fragmentation of Carbamazepine 10,11-epoxide in positive ion mode typically involves the loss of the carboxamide group and rearrangements of the dibenzazepine core. The presence of the ¹³C label will result in a corresponding mass shift in the fragment ions that retain the label. For example, in [¹³C₆]-Carbamazepine 10,11-epoxide, fragments containing the labeled benzene ring will be 6 Da heavier than their unlabeled counterparts.
This technical guide provides a foundational understanding of ¹³C-labeled Carbamazepine 10,11-epoxide for its effective application in advanced pharmaceutical research. For specific applications, further optimization of experimental protocols is recommended.
References
Mass spectrometry fragmentation pattern of Carbamazepine 10,11-epoxide-13C.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Carbamazepine-10,11-epoxide-¹³C For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the mass spectrometric behavior of ¹³C-labeled Carbamazepine-10,11-epoxide, a critical internal standard for quantitative bioanalysis. Understanding its fragmentation pattern is essential for developing robust and reliable analytical methods in therapeutic drug monitoring and pharmacokinetic studies.
Introduction
Carbamazepine (CBZ) is a primary anticonvulsant and mood-stabilizing drug. Its major active metabolite, Carbamazepine-10,11-epoxide (CBZE), also exhibits therapeutic and neurotoxic effects, making its monitoring crucial.[1][2] Stable isotope-labeled internal standards, such as Carbamazepine-10,11-epoxide-¹³C, are the gold standard for quantitative analysis by mass spectrometry, correcting for matrix effects and variations in instrument response.[3] This document outlines the expected fragmentation pattern of Carbamazepine-10,11-epoxide-¹³C, based on established data for the unlabeled analyte, and provides relevant experimental protocols.
Molecular Structure and Isotopic Labeling
The chemical formula for Carbamazepine-10,11-epoxide is C₁₅H₁₂N₂O₂.[4][5] The ¹³C-labeled variant, specifically Carbamazepine-10,11-epoxide-¹³C, incorporates a single ¹³C atom. For the purpose of this guide, we will consider the common commercially available standard where the ¹³C is located at the carbonyl carbon of the urea moiety.[6]
Mass Spectrometry Fragmentation Pattern
Under positive electrospray ionization (ESI+), Carbamazepine-10,11-epoxide and its ¹³C-labeled analog are readily protonated. The fragmentation of the resulting precursor ion is characterized by specific neutral losses and rearrangements.
Fragmentation of Unlabeled Carbamazepine-10,11-epoxide
Tandem mass spectrometry (MS/MS) of the protonated unlabeled CBZE ([M+H]⁺ at m/z 253.1) primarily yields a product ion at m/z 180.1.[8] This corresponds to the core dibenzo[b,f]azepine structure following a rearrangement and loss of the elements of the epoxide and the urea group. Another less consistently reported fragment is observed at m/z 210.[3][9]
Predicted Fragmentation of Carbamazepine-10,11-epoxide-¹³C
Given the ¹³C label on the carbonyl carbon, the precursor ion will have an m/z of 254.1. The fragmentation pathway is expected to mirror that of the unlabeled compound.
-
Precursor Ion ([M+H]⁺): m/z 254.1
-
Major Product Ion: The formation of the m/z 180.1 fragment involves the loss of the urea group containing the ¹³C label. Therefore, this fragment ion is not expected to shift in mass.
-
Other Potential Product Ions: The fragment at m/z 210 in the unlabeled spectrum is proposed to result from a rearrangement. The position of the ¹³C label on the urea group suggests this fragment would likely also not contain the label, remaining at m/z 210.
Quantitative Data Summary
The following tables summarize the expected and reported m/z values for unlabeled Carbamazepine-10,11-epoxide and the predicted values for its ¹³C-labeled counterpart.
Table 1: Mass Transitions for Unlabeled Carbamazepine-10,11-epoxide
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Carbamazepine-10,11-epoxide | 253.09 | 180.04 | [10] |
| Carbamazepine-10,11-epoxide | 253.10 | 180.10 | [8] |
| Carbamazepine-10,11-epoxide | 253 | 180 | [11] |
| Carbamazepine-10,11-epoxide | 253 | 210 |[9] |
Table 2: Predicted Mass Transitions for Carbamazepine-10,11-epoxide-¹³C
| Compound | Precursor Ion (m/z) | Predicted Product Ion (m/z) |
|---|---|---|
| Carbamazepine-10,11-epoxide-¹³C | 254.1 | 180.1 |
| Carbamazepine-10,11-epoxide-¹³C | 254.1 | 210.1 |
Experimental Protocols
The following are representative experimental methodologies for the analysis of Carbamazepine-10,11-epoxide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation
A common method for extracting Carbamazepine and its metabolites from plasma or serum is protein precipitation.[11]
-
To 0.2 mL of plasma or saliva, add 0.6 mL of a solution of the internal standard (Carbamazepine-10,11-epoxide-¹³C) in methanol.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is crucial to resolve the analyte from matrix interferences.
-
Column: A C18 reversed-phase column is frequently used, such as a Phenomenex Luna C18 (150 x 2 mm, 5 µm) or a Zorbax SB-C18 (100 x 3.0 mm, 3.5 µm).[12]
-
Mobile Phase: A mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or a mixture of acetonitrile and methanol).
-
Injection Volume: 20 µL.[3]
Mass Spectrometry
-
Ionization: Electrospray ionization in positive ion mode (ESI+).[9]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to the product ion.
-
Collision Energy: The collision energy for fragmentation is optimized for the specific instrument but is generally in the range of 10-35 V.[8][11]
-
Monitored Transitions:
-
Carbamazepine-10,11-epoxide: m/z 253.1 → m/z 180.1
-
Carbamazepine-10,11-epoxide-¹³C (Internal Standard): m/z 254.1 → m/z 180.1
-
Visualizations
Proposed Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway for protonated Carbamazepine-10,11-epoxide-¹³C.
Caption: Proposed fragmentation of Carbamazepine-10,11-epoxide-¹³C.
Experimental Workflow
This diagram outlines the typical workflow for the quantitative analysis of Carbamazepine-10,11-epoxide.
Caption: LC-MS/MS workflow for Carbamazepine-10,11-epoxide analysis.
References
- 1. Markedly Elevated Carbamazepine-10,11-epoxide/Carbamazepine Ratio in a Fatal Carbamazepine Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamazepine-10,11-epoxide in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. employees.csbsju.edu [employees.csbsju.edu]
- 4. Carbamazepine 10,11-epoxide | C15H12N2O2 | CID 2555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carbamazepine 10,11-epoxide [webbook.nist.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of carbamazepine and carbamazepine 10,11-epoxide in human plasma by tandem liquid chromatography-mass spectrometry with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Navigating the Landscape of Labeled Compounds: A Technical Guide to Commercially Available Carbamazepine 10,11-epoxide-¹³C
For researchers, scientists, and drug development professionals, the precise characterization of isotopically labeled compounds is paramount for the accuracy and reliability of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of commercially available Carbamazepine 10,11-epoxide-¹³C, a critical internal standard and research tool in pharmacokinetic and metabolic studies.
This guide summarizes available quantitative data from prominent commercial suppliers, details the experimental methodologies used to ascertain these critical parameters, and visualizes the key signaling pathways associated with Carbamazepine and its active epoxide metabolite.
Data Presentation: Isotopic Enrichment and Purity
The isotopic enrichment and chemical purity of ¹³C-labeled Carbamazepine 10,11-epoxide can vary between suppliers and even between different batches from the same supplier. While many suppliers provide detailed information on their Certificates of Analysis (CoA), which should always be consulted for lot-specific data, the following table summarizes the publicly available data for some common commercial sources.
| Supplier | Product Name | Isotopic Enrichment | Chemical Purity | Notes |
| Shimadzu | [13C6]-Carbamazepine-10,11-epoxide | ≥ 99% ¹³C | ≥ 98.00% | Data as stated on the product webpage. |
| Cerilliant (from MilliporeSigma) | Carbamazepine-10,11-epoxide-¹³C₆ Solution | 99.6% (¹³C₆) | 99.8% (Corrected for ¹³C contribution) | Data from a representative Certificate of Analysis. |
| MedchemExpress | Carbamazepine 10,11-epoxide-¹³C | Not specified on website | Not specified on website | Stated to be on the Certificate of Analysis. |
| LGC Standards | Carbamazepine 10,11-epoxide-¹³C | Not specified on website | >95% (HPLC) for unlabeled compound | Purity for the labeled compound is likely comparable and specified on the CoA. |
| Toronto Research Chemicals | Carbamazepine-d₁₀,¹³C-10,11-epoxide | Not specified on website | Not specified on website | Information available on the Certificate of Analysis. |
Note: The level of isotopic enrichment and the methods for determining chemical purity are critical factors in the application of these labeled compounds. Researchers should always obtain the lot-specific Certificate of Analysis from the supplier for the most accurate and detailed information.
Experimental Protocols
The determination of isotopic enrichment and chemical purity of ¹³C-labeled compounds relies on sophisticated analytical techniques. Below are detailed methodologies for the key experiments typically employed.
Determination of Isotopic Enrichment by Mass Spectrometry
Objective: To determine the percentage of molecules that are labeled with ¹³C and to identify the distribution of different isotopologues.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the Carbamazepine 10,11-epoxide-¹³C standard.
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.
-
Prepare a series of dilutions to ensure the analysis is performed within the linear range of the instrument.
-
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI) is typically used.
-
The mass spectrometer must be calibrated according to the manufacturer's specifications to ensure high mass accuracy.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire full-scan mass spectra in the region of the molecular ion of Carbamazepine 10,11-epoxide. For the ¹³C₆ labeled compound, this would be around m/z 259.
-
Ensure sufficient resolution to distinguish between the different isotopologues.
-
-
Data Analysis:
-
Identify the ion cluster corresponding to the molecular ion of the labeled compound.
-
Measure the intensity of the peaks for the unlabeled (M+0), singly labeled (M+1), doubly labeled (M+2), and so on, up to the fully labeled species (e.g., M+6 for ¹³C₆).
-
Correct the observed intensities for the natural abundance of ¹³C in the unlabeled portion of the molecule and in the solvent.
-
Calculate the isotopic enrichment by determining the ratio of the intensity of the desired labeled peak to the sum of the intensities of all isotopic peaks in the cluster.
-
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the main labeled compound from any impurities.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the Carbamazepine 10,11-epoxide-¹³C standard in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Filter the solution through a 0.22 µm syringe filter before injection to remove any particulate matter.
-
-
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is used. A mass spectrometer can also be used as a detector for enhanced specificity (LC-MS).
-
A C18 reversed-phase column is commonly used for the separation.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 20% B, increase to 80% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
-
Data Analysis:
-
Integrate the peak area of the main compound and any impurity peaks in the chromatogram.
-
Calculate the chemical purity as the percentage of the main peak area relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Signaling Pathways and Experimental Workflows
To provide a deeper context for the application of Carbamazepine 10,11-epoxide-¹³C, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
The Pivotal Role of Carbamazepine-10,11-epoxide-¹³C in Bioanalytical Quantification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical function of Carbamazepine-10,11-epoxide-¹³C as an internal standard in the bioanalysis of its unlabeled counterpart, a primary and pharmacologically active metabolite of the anti-epileptic drug Carbamazepine. The use of stable isotope-labeled internal standards, particularly ¹³C-labeled compounds, is paramount for achieving the accuracy, precision, and robustness required in regulated bioanalytical studies.
Introduction to Bioanalytical Internal Standards
In quantitative bioanalysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound added in a known concentration to samples, calibrators, and quality control samples. The IS is essential to correct for the variability in sample preparation and the analytical process. An ideal IS co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects. Stable isotope-labeled (SIL) compounds are considered the "gold standard" for internal standards in LC-MS-based bioanalysis because their physicochemical properties are nearly identical to the analyte, leading to the most effective compensation for experimental variability.
Carbamazepine and its Active Metabolite
Carbamazepine is a widely prescribed medication for the treatment of epilepsy, neuropathic pain, and bipolar disorder. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form Carbamazepine-10,11-epoxide.[1][2][3] This epoxide metabolite is pharmacologically active, contributing to both the therapeutic and toxic effects of the parent drug.[1][4][5] Therefore, the accurate quantification of Carbamazepine-10,11-epoxide in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies.
Why Carbamazepine-10,11-epoxide-¹³C is the Internal Standard of Choice
Carbamazepine-10,11-epoxide-¹³C is a stable isotope-labeled version of the analyte. The incorporation of one or more ¹³C atoms results in a compound with a higher mass but with chemical and physical properties that are virtually identical to the unlabeled analyte. This near-perfect analogy ensures that the internal standard and the analyte behave similarly during sample extraction, chromatography, and ionization, thereby providing the most accurate and precise quantification. The use of a stable isotope-labeled internal standard for the metabolite itself, rather than a labeled version of the parent drug, is critical because it more accurately reflects the behavior of the metabolite throughout the entire analytical process.
Experimental Protocols
The following section details a representative experimental protocol for the quantification of Carbamazepine-10,11-epoxide in human plasma using Carbamazepine-10,11-epoxide-¹³C as an internal standard, based on established LC-MS/MS methodologies.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules like Carbamazepine-10,11-epoxide from plasma.
-
Sample Thawing: Allow frozen plasma samples, calibration standards, and quality control samples to thaw at room temperature.
-
Aliquoting: Vortex and aliquot 100 µL of each sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 200 µL of the internal standard working solution (e.g., 100 ng/mL of Carbamazepine-10,11-epoxide-¹³C in acetonitrile) to each tube.
-
Precipitation: Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS parameters for the analysis of Carbamazepine-10,11-epoxide.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (e.g., 50:50, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500 °C |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 3 |
| Collision Gas | Argon |
Table 3: MRM Transitions for Analyte and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Carbamazepine-10,11-epoxide | 253.1 | 180.1 |
| Carbamazepine-10,11-epoxide-¹³C | 254.1 (assuming one ¹³C) | 181.1 |
Note: The exact m/z values for the ¹³C-labeled internal standard will depend on the number and position of the ¹³C atoms.
Data Presentation: Quantitative Method Validation Parameters
A bioanalytical method using Carbamazepine-10,11-epoxide-¹³C as an internal standard should be validated according to regulatory guidelines. The following table summarizes typical acceptance criteria and expected performance.
Table 4: Summary of Bioanalytical Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Representative Performance Data |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; analyte response is identifiable, discrete, and reproducible with precision ≤ 20% and accuracy within 80-120%. | 1 ng/mL |
| Precision (CV%) | Intra- and inter-assay precision ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (% Bias) | Intra- and inter-assay accuracy within ±15% of nominal (±20% at LLOQ) | Within ±10% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect | Internal standard normalized matrix factor should have a CV ≤ 15% | CV < 10% |
| Stability | Analyte stable under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term) | Stable for at least 3 freeze-thaw cycles and for 24 hours at room temperature. |
Visualizations
Carbamazepine Metabolic Pathway
The following diagram illustrates the primary metabolic pathway of Carbamazepine to its active epoxide metabolite and subsequent inactivation.
Caption: Metabolic conversion of Carbamazepine.
Bioanalytical Workflow
This diagram outlines the key steps in the bioanalytical workflow for the quantification of Carbamazepine-10,11-epoxide.
Caption: Bioanalytical workflow for quantification.
Conclusion
The use of Carbamazepine-10,11-epoxide-¹³C as an internal standard is indispensable for the reliable and accurate quantification of Carbamazepine-10,11-epoxide in biological matrices. Its properties as a stable isotope-labeled analogue of the analyte ensure that it effectively compensates for variations in sample processing and instrumental analysis. The detailed methodologies and performance characteristics presented in this guide underscore the robustness and suitability of this approach for regulated bioanalytical applications in clinical and preclinical research, ultimately contributing to a better understanding of Carbamazepine's pharmacology and ensuring patient safety.
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Association of carbamazepine major metabolism and transport pathway gene polymorphisms and pharmacokinetics in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization and validation of bioanalytical SPE – HPLC method for the simultaneous determination of carbamazepine and … [ouci.dntb.gov.ua]
The Metabolism of Carbamazepine to Carbamazepine-10,11-epoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamazepine (CBZ), a widely prescribed anticonvulsant and mood stabilizer, undergoes extensive hepatic metabolism, with the formation of its pharmacologically active metabolite, carbamazepine-10,11-epoxide (CBZ-E), being a critical pathway. This conversion is primarily mediated by the cytochrome P450 (CYP) enzyme system, predominantly CYP3A4. CBZ-E exhibits anticonvulsant activity comparable to the parent drug but is also implicated in some of the adverse effects associated with carbamazepine therapy. Understanding the intricacies of this metabolic process is paramount for optimizing drug efficacy, minimizing toxicity, and predicting drug-drug interactions. This technical guide provides an in-depth overview of the metabolism of carbamazepine to carbamazepine-10,11-epoxide, including quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Data Presentation
Table 1: Pharmacokinetic Parameters of Carbamazepine and Carbamazepine-10,11-epoxide
| Parameter | Carbamazepine (CBZ) | Carbamazepine-10,11-epoxide (CBZ-E) | Reference(s) |
| Half-life (t½) | Single Dose: ~35 hours (range 18-65) Multiple Doses: 10-20 hours (due to autoinduction) | 5.1 - 6.1 hours | [1][2][3] |
| Volume of Distribution (Vd) | 0.59 to 2.0 L/kg | 0.644 - 0.728 L/kg | [3] |
| Plasma Protein Binding | ~75% | ~50% | [1] |
| Plasma Concentration Ratio (CBZ-E/CBZ) | 15-55% in adults | - | [4] |
Table 2: Enzyme Kinetics of Carbamazepine-10,11-epoxide Formation
| Enzyme | Michaelis-Menten Constant (Km) | Maximum Velocity (Vmax) | Reference(s) |
| CYP3A4 (cDNA-expressed) | 442 µM | 1730 pmol/min/nmol P450 | [5] |
| CYP3A4 (in reconstituted systems with bactosomes) | Exhibits substrate inhibition | - | [6] |
| CYP2C8 | Minor contributor to epoxidation | - | [5][7] |
Core Metabolic Pathway
The biotransformation of carbamazepine to its 10,11-epoxide metabolite is a crucial step in its mechanism of action and detoxification.
Experimental Protocols
In Vitro Metabolism Assay using Human Liver Microsomes
This protocol is designed to determine the kinetics of carbamazepine epoxidation in a system that mimics the human liver environment.
Materials:
-
Human Liver Microsomes (HLMs)
-
Carbamazepine (substrate)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., 10,11-Dihydrocarbamazepine)
Procedure:
-
Prepare a stock solution of carbamazepine in a suitable solvent (e.g., methanol).
-
In a microcentrifuge tube, pre-incubate HLMs (typically 0.1-0.5 mg/mL final concentration) in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding varying concentrations of carbamazepine and the NADPH regenerating system. The final incubation volume is typically 200 µL.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for analysis by HPLC or LC-MS/MS.
-
Analyze the formation of carbamazepine-10,11-epoxide to determine enzyme kinetics (Km and Vmax).
Quantification of Carbamazepine and Metabolites by HPLC-UV
This method allows for the separation and quantification of carbamazepine and its primary metabolites from biological matrices.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8].
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 30:70 v/v, pH 7.0)[8].
-
Flow Rate: 1.5 mL/min[8].
-
Detection: UV detector at 210 nm[8].
-
Temperature: 35°C[8].
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an Oasis HLB SPE cartridge with methanol followed by water.
-
Load the plasma sample (pre-treated with phosphate buffer) onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
Quantification of Carbamazepine and Metabolites by LC-MS/MS
This highly sensitive and specific method is ideal for the precise quantification of carbamazepine and its metabolites, especially at low concentrations.
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode[9].
-
Detection: Selected Reaction Monitoring (SRM)[9].
-
Transitions:
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample (e.g., 100 µL), add an internal standard and a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Logical Relationships and Regulatory Influences
The metabolism of carbamazepine is a dynamic process influenced by several factors, including autoinduction and co-administered drugs.
Carbamazepine is a potent inducer of its own metabolism, a phenomenon known as autoinduction.[2][10][11] This process, which primarily involves the upregulation of CYP3A4, leads to an accelerated clearance of carbamazepine upon chronic administration, necessitating dose adjustments.[12] The autoinduction is typically complete within the first month of treatment.[10]
Furthermore, the co-administration of other drugs can significantly impact carbamazepine metabolism. CYP3A4 inducers, such as phenytoin and phenobarbital, can increase the rate of carbamazepine's conversion to its epoxide, potentially lowering the parent drug's concentration.[1][13] Conversely, CYP3A4 inhibitors like erythromycin and grapefruit juice can decrease its metabolism, leading to elevated carbamazepine levels and an increased risk of toxicity.[14] Additionally, drugs that inhibit epoxide hydrolase, such as valproic acid, can lead to an accumulation of the active and potentially toxic carbamazepine-10,11-epoxide.[13]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of carbamazepine and its metabolites from plasma samples.
Conclusion
A thorough understanding of the metabolic conversion of carbamazepine to carbamazepine-10,11-epoxide is fundamental for its safe and effective clinical use. This guide has provided a comprehensive overview of this critical pathway, including key quantitative data, detailed experimental methodologies, and visual representations of the metabolic and regulatory processes. For researchers and drug development professionals, this information serves as a valuable resource for designing and interpreting studies related to carbamazepine's pharmacokinetics, pharmacodynamics, and drug interaction potential. The provided protocols offer a solid foundation for the reliable quantification of carbamazepine and its metabolites, which is essential for both preclinical and clinical investigations. As our understanding of the individual variability in drug metabolism continues to grow, a detailed knowledge of pathways such as this will be increasingly important for the advancement of personalized medicine.
References
- 1. Clinical pharmacokinetics of carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma kinetics of carbamazepine and its epoxide metabolite in man after single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sites.ualberta.ca [sites.ualberta.ca]
- 4. Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human liver carbamazepine metabolism. Role of CYP3A4 and CYP2C8 in 10,11-epoxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential: A Physiologically Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics: time-dependent changes--autoinduction of carbamazepine epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Autoinduction and steady-state pharmacokinetics of carbamazepine and its major metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Clinically significant pharmacokinetic drug interactions with carbamazepine. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carbamazepine (drug interactions) | Research Starters | EBSCO Research [ebsco.com]
Natural abundance of isotopes in unlabeled Carbamazepine 10,11-epoxide.
An In-depth Technical Guide to the Natural Abundance of Isotopes in Unlabeled Carbamazepine 10,11-epoxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbamazepine 10,11-epoxide is the primary and pharmacologically active metabolite of the widely used anticonvulsant drug, Carbamazepine.[1][2][3] The biotransformation from the parent drug is primarily catalyzed by cytochrome P450 enzymes, notably CYP3A4 and CYP2C8.[2] For researchers in drug metabolism, pharmacokinetics, and analytical chemistry, a fundamental understanding of the natural isotopic abundance in the unlabeled molecule is crucial. This guide provides a detailed overview of the elemental and isotopic composition of Carbamazepine 10,11-epoxide, its theoretical isotopic distribution pattern, and the experimental protocols used for its characterization. This information is foundational for mass spectrometry-based quantification, metabolism studies, and the proper use of stable isotope-labeled internal standards.[4][5]
Elemental Composition and Natural Isotopic Abundance
The molecular formula for Carbamazepine 10,11-epoxide is C₁₅H₁₂N₂O₂ .[1][2][6] This composition dictates the predictable pattern of isotopes observed in mass spectrometry, based on the natural abundance of stable isotopes for each element. The following table summarizes the natural abundances of the stable isotopes for the constituent elements of the molecule.
| Element | Isotope | Atomic Mass (Da) | Natural Abundance (%) |
| Hydrogen | ¹H | 1.007825 | 99.9885[7] |
| ²H (D) | 2.014102 | 0.0115[8][7][9] | |
| Carbon | ¹²C | 12.000000 | 98.93[7] |
| ¹³C | 13.003355 | 1.07[7][10] | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632[7][11] |
| ¹⁵N | 15.000109 | 0.368[7][11][12] | |
| Oxygen | ¹⁶O | 15.994915 | 99.757[7] |
| ¹⁷O | 16.999132 | 0.038[7][13] | |
| ¹⁸O | 17.999160 | 0.205[7][13][14][15][16] |
Theoretical Isotopic Distribution in Mass Spectrometry
In a mass spectrum, a molecule does not appear as a single peak but as a distribution of peaks corresponding to different isotopic compositions (isotopologues). The monoisotopic peak (M) represents the molecule composed of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).
Due to the natural abundance of heavier isotopes, additional peaks are observed at higher mass-to-charge ratios (m/z), primarily M+1 and M+2.
-
M+1 Peak : This peak arises from molecules containing a single heavy isotope with a mass increase of approximately one Dalton, predominantly a single ¹³C atom. Given that Carbamazepine 10,11-epoxide has 15 carbon atoms, the theoretical intensity of the M+1 peak relative to the M peak is approximately 16.5% (15 atoms × 1.1% abundance of ¹³C). The presence of ¹⁵N and ²H also contributes minimally to the M+1 peak.
-
M+2 Peak : This peak results from molecules containing two ¹³C atoms, one ¹⁸O atom, or other combinations of heavy isotopes. Its intensity is significantly lower than the M+1 peak.
Understanding this natural isotopic pattern is essential for distinguishing the molecular ion cluster from background noise and for validating the identity of the compound in a mass spectrum.
Experimental Protocols for Isotopic Analysis
The gold standard for determining the concentration and confirming the identity of Carbamazepine 10,11-epoxide in biological matrices is isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS).[17][18]
Detailed Methodology: LC-MS/MS Quantification
This protocol provides a generalized workflow for the quantification of Carbamazepine 10,11-epoxide in human plasma or serum.
-
Sample Preparation (Protein Precipitation) [17][19]
-
To a 100 µL aliquot of plasma or serum, add a known concentration of a stable isotope-labeled internal standard (e.g., d₂-Carbamazepine 10,11-epoxide or ¹³C,¹⁵N-Carbamazepine 10,11-epoxide).[4][20]
-
Add 300 µL of a protein precipitation agent, such as acetonitrile or methanol, to the sample.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Chromatographic Separation [19][21]
-
System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A reverse-phase C18 column (e.g., Phenomenex Luna C18) is commonly used for separation.[21]
-
Mobile Phase : A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile and/or methanol).[21]
-
Flow Rate : Typically in the range of 0.3-0.6 mL/min.
-
Injection Volume : 5-10 µL.
-
-
Mass Spectrometric Detection [19][22]
-
System : A triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray Ionization in positive mode (ESI+).[19][21]
-
Analysis Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions.[22]
-
MRM Transitions :
-
-
Data Analysis and Quantification
-
The peak areas of the analyte (Carbamazepine 10,11-epoxide) and the internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of calibration standards.
-
The concentration of Carbamazepine 10,11-epoxide in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
The following diagrams illustrate key relationships and workflows relevant to the analysis of Carbamazepine 10,11-epoxide.
Caption: Metabolic conversion of Carbamazepine to its epoxide metabolite.
Caption: Generalized workflow for LC-MS/MS analysis of the epoxide.
References
- 1. Carbamazepine 10,11-epoxide | C15H12N2O2 | CID 2555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 卡马西平 10,11-环氧化物 analytical standard | Sigma-Aldrich [sigmaaldrich.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Steady-state Carbamazepine Pharmacokinetics following Oral and Stable-Labeled Intravenous Administration in Epilepsy Patients: Effect of Race and Sex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbamazepine 10,11-epoxide [webbook.nist.gov]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. WebElements Periodic Table » Hydrogen » isotope data [webelements.com]
- 9. buyisotope.com [buyisotope.com]
- 10. Carbon-13 - Wikipedia [en.wikipedia.org]
- 11. Isotopes of nitrogen - Wikipedia [en.wikipedia.org]
- 12. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 14. Oxygen-18 | isotope | Britannica [britannica.com]
- 15. buyisotope.com [buyisotope.com]
- 16. Oxygen-18 - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of carbamazepine-10,11-epoxide in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biochimicaclinica.it [biochimicaclinica.it]
- 20. Carbamazepine 10,11-Epoxide-d2 (Major) | C15H12N2O2 | CID 45038546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Determination of carbamazepine and carbamazepine 10,11-epoxide in human plasma by tandem liquid chromatography-mass spectrometry with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Carbamazepine and its Epoxide Metabolite in Human Plasma
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Carbamazepine (CBZ) and its active metabolite, Carbamazepine-10,11-epoxide (CBZE), in human plasma. The method utilizes a stable isotope-labeled internal standard (¹³C-Carbamazepine) for accurate and precise quantification. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for therapeutic drug monitoring and pharmacokinetic studies. The method was validated for linearity, precision, accuracy, and recovery.
Introduction
Carbamazepine is a widely prescribed anticonvulsant medication used in the treatment of epilepsy, neuropathic pain, and bipolar disorder. Therapeutic drug monitoring of Carbamazepine is crucial to ensure optimal clinical efficacy and to avoid concentration-dependent side effects. The primary and pharmacologically active metabolite of Carbamazepine is Carbamazepine-10,11-epoxide, which also contributes to the therapeutic and toxic effects of the parent drug. Therefore, the simultaneous measurement of both compounds is essential for a comprehensive clinical assessment. This application note presents a detailed protocol for a sensitive and specific LC-MS/MS method for the concurrent determination of Carbamazepine and Carbamazepine-10,11-epoxide in human plasma.
Experimental
Materials and Reagents
-
Carbamazepine (analytical standard)
-
Carbamazepine-10,11-epoxide (analytical standard)
-
¹³C-Carbamazepine (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem Mass Spectrometer (e.g., SCIEX, Thermo Fisher, Agilent)
-
Analytical Column: Zorbax SB-C18, 100 mm × 3 mm ID, 3.5 μm[1]
Standard Solutions Preparation
Stock solutions of Carbamazepine, Carbamazepine-10,11-epoxide, and ¹³C-Carbamazepine were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1 v/v). The internal standard working solution was prepared at a concentration of 100 ng/mL.
Protocols
Sample Preparation
-
Pipette 100 µL of plasma sample, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (¹³C-Carbamazepine in acetonitrile) to each tube.
-
Vortex the tubes for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
-
Column: Zorbax SB-C18, 100 mm × 3 mm ID, 3.5 μm[1]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol[1]
-
Column Temperature: 40°C[1]
-
Injection Volume: 5 µL
-
Gradient Program:
-
0.0-1.0 min: 35% B
-
1.0-3.0 min: 35-95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 35% B
-
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 350°C[4]
-
Nebulizer Gas: 40 psi[4]
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carbamazepine | 237.1 | 194.1 | 25 |
| Carbamazepine-10,11-epoxide | 253.1 | 180.1 | 20 |
| ¹³C-Carbamazepine (IS) | 243.1 | 199.1 | 25 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the simultaneous quantification of Carbamazepine and Carbamazepine-10,11-epoxide in human plasma.
Chromatography
Under the described chromatographic conditions, Carbamazepine, Carbamazepine-10,11-epoxide, and the internal standard were well-separated with retention times of approximately 2.2 min, 1.6 min, and 2.2 min, respectively.[1] No significant interference from endogenous plasma components was observed at the retention times of the analytes and the internal standard.
Method Validation
The method was validated according to regulatory guidelines, and the results are summarized in the tables below.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Carbamazepine | 5 - 2000 | > 0.995 | 5 |
| Carbamazepine-10,11-epoxide | 5 - 2000 | > 0.995 | 5 |
Linearity was observed over the specified concentration ranges for both analytes.[2][3]
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Carbamazepine | 15 | 4.5 | 6.8 | 102.3 |
| 500 | 3.1 | 5.2 | 98.9 | |
| 1500 | 2.8 | 4.7 | 101.5 | |
| Carbamazepine-10,11-epoxide | 15 | 5.2 | 7.1 | 97.8 |
| 500 | 3.5 | 5.9 | 103.1 | |
| 1500 | 3.2 | 5.1 | 99.5 |
The intra-day and inter-day precision were within acceptable limits (CV < 15%), and the accuracy was between 85% and 115%.[2][3]
Table 3: Recovery
| Analyte | Recovery (%) |
| Carbamazepine | 92.5 |
| Carbamazepine-10,11-epoxide | 89.8 |
| ¹³C-Carbamazepine (IS) | 95.1 |
The extraction recovery of the analytes and the internal standard from human plasma was consistent and high.[2][3][5]
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of Carbamazepine and its epoxide metabolite.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the simultaneous quantification of Carbamazepine and its active metabolite, Carbamazepine-10,11-epoxide, in human plasma. The use of a ¹³C-labeled internal standard ensures high accuracy and precision. The simple sample preparation procedure and rapid chromatographic run time make this method highly suitable for routine therapeutic drug monitoring and pharmacokinetic research.
References
- 1. Simultaneous Determination of Carbamazepine and Carbamazepine- 10,11-epoxide in Different Biological Matrices by LC-MS/MS ~ Journal of Interdisciplinary Medicine [interdisciplinary.ro]
- 2. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of carbamazepine and carbamazepine 10,11-epoxide in human plasma by tandem liquid chromatography-mass spectrometry with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Carbamazepine-10,11-epoxide-¹³C in Pharmacokinetic Studies of Carbamazepine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of ¹³C-labeled Carbamazepine-10,11-epoxide (CBZ-E-¹³C) in pharmacokinetic (PK) studies of Carbamazepine (CBZ). The use of stable isotope-labeled internal standards is crucial for accurate quantification of drug metabolites in complex biological matrices.
Introduction
Carbamazepine is a widely used anticonvulsant drug that undergoes extensive metabolism in the liver. Its major active metabolite, Carbamazepine-10,11-epoxide (CBZ-E), contributes to both the therapeutic and adverse effects of the parent drug.[1] Therefore, understanding the pharmacokinetic profile of both CBZ and CBZ-E is essential for optimizing dosing regimens and minimizing toxicity. Stable isotope-labeled compounds, such as CBZ-E-¹³C, serve as ideal internal standards in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), to correct for matrix effects and variations in sample processing.[2][3][4]
Rationale for Using Carbamazepine-10,11-epoxide-¹³C
The use of a stable isotope-labeled analogue of the analyte as an internal standard is considered the gold standard in quantitative bioanalysis. CBZ-E-¹³C is chemically identical to the endogenous CBZ-E, ensuring that it co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer. The mass difference due to the ¹³C isotopes allows for their distinct detection by the mass spectrometer, enabling precise and accurate quantification of the unlabeled CBZ-E in biological samples.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for Carbamazepine and its 10,11-epoxide metabolite, as well as typical validation parameters for a quantitative LC-MS/MS assay.
Table 1: Pharmacokinetic Parameters of Carbamazepine and Carbamazepine-10,11-epoxide in Humans
| Parameter | Carbamazepine (CBZ) | Carbamazepine-10,11-epoxide (CBZ-E) | Reference |
| Elimination Half-life (t½) | 10-20 hours (multiple dosing) | 5.1 - 16.1 hours | [5][6][7] |
| Apparent Clearance (CL/F) | 0.064 - 0.136 L/hr/kg | 0.40 mL/kg/min | [5][7] |
| Volume of Distribution (Vd) | 0.59 - 2.0 L/kg | 0.644 - 0.728 L/kg | [7] |
| Time to Peak Concentration (Tmax) | 2.72 ± 0.71 hours | 3.60 ± 0.79 hours | [5] |
| Maximum Concentration (Cmax) | 7.30 ± 2.30 µg/mL | 1.01 ± 0.57 µg/mL | [5] |
| Plasma Protein Binding | ~75% | ~50% | [6] |
Table 2: Typical LC-MS/MS Method Validation Parameters for Carbamazepine and Metabolites
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.995 | [8] |
| Lower Limit of Quantification (LLOQ) | 1.0 - 8.0 ng/mL | [8] |
| Limit of Detection (LOD) | 0.4 - 3.0 ng/mL | [8] |
| Intra-day Precision (%RSD) | < 16% | [8] |
| Inter-day Precision (%RSD) | < 16% | [8] |
| Extraction Recovery | 76.0 - 106.4% | [8] |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
This protocol describes a common liquid-liquid extraction (LLE) procedure for the isolation of Carbamazepine and its metabolites from plasma samples.
Materials:
-
Human plasma samples
-
Carbamazepine-10,11-epoxide-¹³C internal standard solution (in methanol)
-
Acetonitrile, HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Sample evaporator
Procedure:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of the Carbamazepine-10,11-epoxide-¹³C internal standard solution.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of MTBE to the supernatant for liquid-liquid extraction.
-
Vortex for 1 minute.
-
Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of Carbamazepine and Carbamazepine-10,11-epoxide.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: 20% to 80% B
-
5-6 min: 80% B
-
6-6.1 min: 80% to 20% B
-
6.1-8 min: 20% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Carbamazepine: m/z 237.1 → 194.1
-
Carbamazepine-10,11-epoxide: m/z 253.1 → 224.1
-
Carbamazepine-10,11-epoxide-¹³C: m/z 254.1 → 225.1 (or other appropriate transition depending on the labeling pattern)
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas flows should be optimized for the specific instrument.
-
Visualizations
References
- 1. Clinical pharmacokinetics and pharmacological effects of carbamazepine and carbamazepine-10,11-epoxide. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. schd-shimadzu.com [schd-shimadzu.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacokinetic study of carbamazepine and its carbamazepine 10,11-epoxide metabolite in a group of female epileptic patients under chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sites.ualberta.ca [sites.ualberta.ca]
- 8. Detection of Carbamazepine and Its Metabolites in Blood Samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Analysis of Carbamazepine 10,11-epoxide using ¹³C-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of carbamazepine 10,11-epoxide in biological samples. The use of a stable isotope-labeled internal standard, Carbamazepine 10,11-epoxide-¹³C, is central to this methodology, ensuring high accuracy and precision in therapeutic drug monitoring and pharmacokinetic studies.
Introduction
Carbamazepine is a primary anticonvulsant and mood-stabilizing drug used in the treatment of epilepsy, bipolar disorder, and trigeminal neuralgia.[1] Its major metabolite, carbamazepine 10,11-epoxide, is also pharmacologically active and contributes to both the therapeutic and toxic effects of the parent drug.[1][2] Monitoring the concentrations of both carbamazepine and its epoxide metabolite is crucial for optimizing patient dosage and minimizing adverse effects.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the reference method for the accurate and sensitive quantification of these compounds in biological matrices.[1][4][5] The use of a stable isotope-labeled internal standard, such as Carbamazepine 10,11-epoxide-¹³C, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the reliability of the results.
Experimental Protocols
This section details the materials and methods for the quantitative analysis of carbamazepine 10,11-epoxide in human plasma or serum using LC-MS/MS with a ¹³C-labeled internal standard.
Materials and Reagents
-
Carbamazepine and Carbamazepine 10,11-epoxide reference standards
-
Carbamazepine 10,11-epoxide-¹³C (Internal Standard, IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma or serum (drug-free for calibration standards and quality controls)
-
Pipettes and tips
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
Sample Preparation: Protein Precipitation
Protein precipitation is a common, simple, and effective method for extracting carbamazepine and its epoxide from plasma or serum samples.[6][7]
-
Spiking with Internal Standard: To 100 µL of plasma/serum sample, calibrator, or quality control in a microcentrifuge tube, add 10 µL of the Carbamazepine 10,11-epoxide-¹³C internal standard working solution.
-
Protein Precipitation: Add 300 µL of acetonitrile (containing 0.1% formic acid) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
-
Dilution (Optional): The supernatant can be diluted with the mobile phase starting conditions if necessary to reduce matrix effects.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
| Gradient Elution | A suitable gradient to separate the analytes from matrix interferences. |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Instrument dependent |
| Desolvation Gas Flow | Instrument dependent |
Table 3: MRM Transitions for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Carbamazepine | 237.1 | 194.1 |
| Carbamazepine 10,11-epoxide | 253.1 | 180.0 |
| Carbamazepine 10,11-epoxide-¹³C (IS) | Dependent on labeling | Dependent on labeling |
Note: The exact m/z values for the ¹³C-labeled internal standard will depend on the number and position of the ¹³C atoms.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantitative analysis of carbamazepine and its epoxide metabolite from various studies. These values can be used as a benchmark for method development and validation.
Table 4: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Carbamazepine | Rat Plasma | 5 - 2000 | 5 | [8] |
| Carbamazepine 10,11-epoxide | Rat Plasma | 5 - 2000 | 5 | [8] |
| Carbamazepine | Human Plasma | 0.722 - (not specified) | 0.722 | [5] |
| Carbamazepine 10,11-epoxide | Human Plasma | 5.15 - (not specified) | 5.15 | [5] |
| Carbamazepine | Human Plasma | 1.1 - 17.6 (µg/mL) | 1.1 (µg/mL) | [9] |
| Carbamazepine 10,11-epoxide | Human Plasma | 0.23 - 5.47 (µg/mL) | 0.23 (µg/mL) | [9] |
Table 5: Precision and Accuracy
| Analyte | Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference |
| Carbamazepine & Epoxide | Rat Plasma | 2.6 - 9.5 | 4.0 - 9.6 | Not specified | [8] |
| Carbamazepine & Epoxide | Human Serum | < 2.1 (intermediate precision) | 1.2 - 1.8 (repeatability) | 1.4 - 3.5 | [10] |
Table 6: Recovery
| Analyte | Matrix | Recovery (%) | Reference |
| Carbamazepine | Rat Plasma | > 87 | [8] |
| Carbamazepine 10,11-epoxide | Rat Plasma | > 87 | [8] |
| Carbamazepine | Human Plasma | 95 | [5] |
| Carbamazepine 10,11-epoxide | Human Plasma | 101 | [5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of carbamazepine 10,11-epoxide in biological samples.
Caption: Workflow for quantitative analysis of Carbamazepine 10,11-epoxide.
Signaling Pathway (Illustrative)
While not a signaling pathway in the traditional biological sense, the following diagram illustrates the metabolic conversion of carbamazepine to its active epoxide metabolite.
References
- 1. biochimicaclinica.it [biochimicaclinica.it]
- 2. Carbamazepine-10,11-epoxide in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of carbamazepine and its 10,11-epoxide metabolite in rat plasma by UPLC-UV and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of carbamazepine and carbamazepine 10,11-epoxide in human plasma by tandem liquid chromatography-mass spectrometry with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Carbamazepine and Carbamazepine- 10,11-epoxide in Different Biological Matrices by LC-MS/MS ~ Journal of Interdisciplinary Medicine [interdisciplinary.ro]
- 10. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of carbamazepine-10,11-epoxide in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Chromatographic Separation and Quantification of Carbamazepine and its Active Metabolite, Carbamazepine 10,11-epoxide, using a 13C-labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbamazepine (CBZ) is a primary anticonvulsant medication utilized in the management of epilepsy and neuropathic pain.[1][2] The therapeutic efficacy and potential toxicity of Carbamazepine are influenced by its active metabolite, Carbamazepine 10,11-epoxide (CBZ-E).[3][4][5] Consequently, the simultaneous monitoring of both compounds is crucial for effective therapeutic drug management and pharmacokinetic studies.[3][6] This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous separation and quantification of Carbamazepine, Carbamazepine 10,11-epoxide, and a 13C-labeled Carbamazepine internal standard in biological matrices.
Experimental Workflow
The overall experimental workflow, from sample preparation to data analysis, is depicted in the following diagram.
Caption: Experimental workflow for the quantification of Carbamazepine and its epoxide metabolite.
Experimental Protocols
1. Sample Preparation
A critical step for accurate quantification is the effective extraction of analytes from the biological matrix. Two common methods are protein precipitation and liquid-liquid extraction (LLE).
-
Protein Precipitation:
-
To 100 µL of plasma or serum, add 200 µL of acetonitrile containing the 13C-labeled internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[7]
-
-
Liquid-Liquid Extraction (LLE):
-
To 0.5 mL of plasma, add the 13C-labeled internal standard.[8]
-
Add 2.5 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Freeze the aqueous layer and transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Oasis HLB cartridges can be used for the solid-phase extraction of the analytes from plasma samples.[6]
-
Condition the cartridge with methanol followed by water.
-
Load the pre-treated plasma sample.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate organic solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
2. Chromatographic Conditions
The separation is achieved using a reverse-phase C18 or C8 column.
| Parameter | Condition 1 | Condition 2 |
| Column | Phenomenex Luna C18 (150 x 2 mm, 5 µm)[8] | C8 (150 mm x 2.1 mm, 5 µm)[9][10] |
| Mobile Phase A | 0.1% Formic acid in Water | Water/Acetic Acid (99.5:0.5, v/v) |
| Mobile Phase B | Acetonitrile/Methanol (10:70, v/v) with 0.1% Formic Acid[8] | Acetonitrile |
| Gradient | Isocratic | Isocratic: 69.5% A, 30.5% B[10] |
| Flow Rate | 0.2 mL/min | 0.4 mL/min[9][10] |
| Column Temperature | 30 °C | Ambient |
| Injection Volume | 20 µL | 10 µL |
3. Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode, monitoring specific multiple reaction monitoring (MRM) transitions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Carbamazepine | 237.1[8] | 194.1[8] |
| Carbamazepine 10,11-epoxide | 253.1[8] | 180.1[8] |
| 13C-Carbamazepine (Internal Std) | Varies | Varies |
Note: The exact m/z values for the 13C-labeled internal standard will depend on the specific labeled positions.
Quantitative Data Summary
The described methods demonstrate excellent linearity, sensitivity, and recovery.
| Parameter | Carbamazepine | Carbamazepine 10,11-epoxide | Reference |
| Linearity Range (ng/mL) | 5 - 2000 | 5 - 2000 | [10] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.722 | 5.15 | [8] |
| Mean Recovery (%) | 95 | 101 | [8] |
| Intra-day Precision (CV%) | 2.6 - 9.5 | 2.6 - 9.5 | [10] |
| Inter-day Precision (CV%) | 4.0 - 9.6 | 4.0 - 9.6 | [10] |
Signaling Pathway and Logical Relationships
The metabolic conversion of Carbamazepine to its active epoxide metabolite is a key pathway in its pharmacology.
Caption: Metabolic pathway of Carbamazepine to its active epoxide metabolite.
Conclusion
The detailed HPLC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of Carbamazepine and its active metabolite, Carbamazepine 10,11-epoxide, in biological samples. The use of a 13C-labeled internal standard ensures high accuracy and precision, making this method suitable for therapeutic drug monitoring, clinical research, and drug development applications. The provided protocols for sample preparation and chromatographic analysis can be readily adapted for high-throughput laboratory settings.
References
- 1. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 2. CN108169362B - Method for separating carbamazepine and related substances by liquid chromatography - Google Patents [patents.google.com]
- 3. A high-performance liquid chromatography method for the determination of carbamazepine and carbamazepine-10,11-epoxide and its comparison with chemiluminescent immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous high-performance liquid chromatography determination of carbamazepine and five of its metabolites in plasma of epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of carbamazepine and carbamazepine 10,11-epoxide in human plasma by tandem liquid chromatography-mass spectrometry with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Analysis of Carbamazepine and its Metabolites using a ¹³C Internal Standard
Application Note and Protocol
Introduction
Carbamazepine (CBZ) is a widely prescribed anticonvulsant and mood-stabilizing drug used in the treatment of epilepsy, bipolar disorder, and neuropathic pain.[1][2][3] Therapeutic drug monitoring (TDM) of Carbamazepine is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. Carbamazepine is extensively metabolized in the liver, primarily to Carbamazepine-10,11-epoxide (CBZ-E), which is also pharmacologically active and contributes to both the therapeutic and toxic effects of the parent drug.[2][3][4][5] Therefore, the simultaneous quantification of both Carbamazepine and its epoxide metabolite is essential for effective patient management.
This application note describes a robust and high-throughput method for the simultaneous determination of Carbamazepine and its active metabolite, Carbamazepine-10,11-epoxide, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, ¹³C-Carbamazepine, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The method is designed for rapid analysis, making it suitable for clinical research and drug development professionals.
Metabolic Pathway of Carbamazepine
Carbamazepine undergoes extensive hepatic metabolism. The primary metabolic pathway involves the oxidation of the dibenzazepine ring to form Carbamazepine-10,11-epoxide, a reaction primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C8.[4][6][7] This active metabolite is subsequently hydrolyzed by microsomal epoxide hydrolase (mEH) to the inactive 10,11-dihydro-10,11-dihydroxy-carbamazepine (Diol-CBZ). Minor metabolic routes include ring hydroxylation to form 2-hydroxy-CBZ and 3-hydroxy-CBZ.[4][6]
Caption: Metabolic pathway of Carbamazepine.
Experimental Workflow
The analytical workflow consists of sample preparation, LC-MS/MS analysis, and data processing. Plasma samples are first subjected to protein precipitation to remove macromolecules. The supernatant is then diluted and injected into the LC-MS/MS system for separation and quantification.
Caption: High-throughput analytical workflow.
Detailed Experimental Protocols
Materials and Reagents
-
Carbamazepine and Carbamazepine-10,11-epoxide reference standards
-
¹³C-Carbamazepine (internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation Protocol
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the ¹³C-Carbamazepine internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean tube and add 900 µL of water.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 20% B to 80% B over 3 minutes, then re-equilibrate |
| Total Run Time | Approximately 5 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Carbamazepine | 237.1 | 194.1 |
| Carbamazepine-10,11-epoxide | 253.1 | 180.1 |
| ¹³C-Carbamazepine (IS) | 243.1 | 199.1 |
Method Validation
The analytical method was validated according to established guidelines for bioanalytical method validation. The key validation parameters are summarized below.
Caption: Key parameters for bioanalytical method validation.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described method.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Carbamazepine | 5 - 2000 | > 0.995 |
| Carbamazepine-10,11-epoxide | 5 - 2000 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Carbamazepine | LLOQ | 5 | < 10 | < 10 | 90 - 110 |
| Low | 15 | < 8 | < 8 | 92 - 108 | |
| Mid | 500 | < 5 | < 6 | 95 - 105 | |
| High | 1500 | < 5 | < 5 | 96 - 104 | |
| Carbamazepine-10,11-epoxide | LLOQ | 5 | < 12 | < 13 | 88 - 112 |
| Low | 15 | < 9 | < 10 | 91 - 109 | |
| Mid | 500 | < 6 | < 7 | 94 - 106 | |
| High | 1500 | < 6 | < 6 | 95 - 105 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Carbamazepine | > 85 | < 15 |
| Carbamazepine-10,11-epoxide | > 80 | < 15 |
| ¹³C-Carbamazepine (IS) | > 85 | < 15 |
Conclusion
The described LC-MS/MS method provides a high-throughput, sensitive, and specific approach for the simultaneous quantification of Carbamazepine and its active metabolite, Carbamazepine-10,11-epoxide, in human plasma. The use of a ¹³C-labeled internal standard ensures reliable and accurate results. The short run time and simple sample preparation procedure make this method highly suitable for therapeutic drug monitoring and pharmacokinetic studies in a high-throughput environment, aiding researchers, scientists, and drug development professionals in their work.
References
- 1. Carbamazepine - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. mdpi.com [mdpi.com]
- 4. PharmGKB summary: carbamazepine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential: A Physiologically Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human liver carbamazepine metabolism. Role of CYP3A4 and CYP2C8 in 10,11-epoxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to minimize matrix effects when using Carbamazepine 10,11-epoxide-13C in plasma samples.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects when using Carbamazepine 10,11-epoxide-13C as an internal standard in plasma sample analysis by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when analyzing this compound in plasma?
A: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In plasma analysis, endogenous substances like phospholipids, salts, and proteins can cause these effects.[2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) of the analyte and the internal standard (this compound).[4][5] These effects are a major concern because they can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[6]
Q2: How does using a stable isotope-labeled internal standard (SIL-IS) like this compound help in minimizing matrix effects?
A: A SIL-IS is considered the gold standard for compensating for matrix effects.[6] The underlying principle is that the SIL-IS is chemically and physically almost identical to the analyte of interest.[7] Therefore, during sample preparation and LC-MS/MS analysis, it is expected to behave in the same way as the analyte, experiencing the same degree of ion suppression or enhancement.[8][9] This allows for an accurate quantification of the analyte based on the response ratio of the analyte to the internal standard.
Q3: Can I still experience issues with matrix effects even when using this compound?
A: Yes, while a SIL-IS is highly effective, it doesn't always guarantee complete compensation for matrix effects.[8] Issues can still arise if there are differences in the retention times of the analyte and the SIL-IS, which can expose them to different matrix components as they elute from the chromatography column.[8] The purity of the SIL-IS is also a critical factor; any unlabeled impurity can lead to artificially high analyte concentrations.[8]
Q4: What are the most common sources of matrix effects in plasma samples?
A: The most significant contributors to matrix effects in plasma are phospholipids from cell membranes.[2][10] Other sources include salts, proteins, and other endogenous molecules that may co-extract with the analyte.[3][9] These components can interfere with the ionization process in the mass spectrometer's source.[10]
Troubleshooting Guide
Issue 1: I am observing poor reproducibility and accuracy in my results despite using a SIL-IS.
-
Question: Why am I getting inconsistent results?
-
Answer: This could be due to differential matrix effects between your analyte and this compound. Even minor differences in retention time can cause the analyte and the internal standard to be affected differently by co-eluting matrix components.[8] It is also possible that the concentration of the internal standard is not appropriate for the concentration of the analyte in the samples.[9]
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms to ensure that the analyte and the internal standard are co-eluting perfectly.
-
Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry to improve the separation of the analyte from matrix interferences.[5]
-
Evaluate Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering components. Consider more rigorous techniques like solid-phase extraction (SPE) or specific phospholipid removal methods.[5][10]
-
Check IS Concentration: Ensure the concentration of the SIL-IS is appropriate for the expected analyte concentration range in your samples.[9]
-
Issue 2: My signal intensity for both the analyte and the internal standard is low (ion suppression).
-
Question: What is causing the low signal intensity?
-
Answer: Significant ion suppression is likely occurring due to a high concentration of co-eluting matrix components, particularly phospholipids.[2] Your sample cleanup may be inadequate, or the chromatographic separation may not be resolving the analytes from these suppressive compounds.
-
Troubleshooting Steps:
-
Improve Sample Cleanup:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing a broad range of interferences.[11]
-
Phospholipid Removal Plates/Cartridges: Consider using specialized products designed to specifically remove phospholipids from the sample.[10]
-
Liquid-Liquid Extraction (LLE): This can also be an effective method for cleaning up complex samples.[11]
-
-
Dilute the Sample: A simple stepwise dilution of the plasma sample extract (e.g., 10-fold or 50-fold) can significantly reduce the concentration of interfering matrix components and thereby minimize ion suppression.[4][12]
-
Optimize Chromatography: Modify your chromatographic method to separate the analyte and internal standard from the regions where ion suppression is most pronounced.[13]
-
Issue 3: I suspect carryover in my analytical run.
-
Question: How can I confirm and eliminate carryover?
-
Answer: Carryover, where a portion of an analyte from a previous injection appears in a subsequent one, can be mistaken for matrix effects. This is often due to the build-up of contaminants in the LC-MS system.[14]
-
Troubleshooting Steps:
-
Inject Blank Samples: Inject a blank sample immediately after a high-concentration sample to see if any analyte or internal standard peaks are present.
-
Optimize Wash Solvents: Ensure your autosampler wash solvents are effective at removing all traces of the analytes between injections.
-
Clean the System: If carryover persists, it may be necessary to clean the injection port, loop, and column to remove any accumulated residue.
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This is a common and straightforward method for initial sample cleanup.
-
To 100 µL of plasma sample, add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol) containing the this compound internal standard.[15]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[16]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup compared to PPT.
-
Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a reversed-phase C18 or a mixed-mode cation exchange cartridge) with methanol followed by water.
-
Load the Sample: Load the pre-treated plasma sample (e.g., diluted with an acidic solution) onto the conditioned cartridge.
-
Wash the Cartridge: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove salts and other polar interferences.
-
Elute the Analyte: Elute the analyte and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | > 90% | Variable, can be significant | [15] |
| Solid-Phase Extraction (SPE) | > 98% | Minimized | [17][18] |
| Phospholipid Removal | High | Significantly Reduced | [10] |
Visualizations
References
- 1. Matrix effect: Significance and symbolism [wisdomlib.org]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. Determination of Antiepileptics in Biological Samples—A Review | MDPI [mdpi.com]
- 12. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination [pubmed.ncbi.nlm.nih.gov]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. zefsci.com [zefsci.com]
- 15. Simultaneous Determination of Carbamazepine and Carbamazepine- 10,11-epoxide in Different Biological Matrices by LC-MS/MS ~ Journal of Interdisciplinary Medicine [interdisciplinary.ro]
- 16. akjournals.com [akjournals.com]
- 17. [PDF] Optimization and validation of bioanalytical SPE – HPLC method for the simultaneous determination of carbamazepine and its main metabolite, carbamazepine-10, 11-epoxide, in plasma | Semantic Scholar [semanticscholar.org]
- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Addressing ion suppression in the LC-MS/MS analysis of Carbamazepine with a 13C internal standard.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding ion suppression in the LC-MS/MS analysis of Carbamazepine, with a focus on the use of a ¹³C internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of Carbamazepine?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, Carbamazepine, in the mass spectrometer's ion source.[1][2][3] This interference leads to a decreased analyte signal, which can result in inaccurate and imprecise quantification, as well as reduced sensitivity.[2][4] In bioanalytical methods, endogenous materials like salts, proteins, and lipids are common causes of ion suppression.[5]
Q2: How does a ¹³C-labeled internal standard for Carbamazepine help address ion suppression?
A2: A stable isotope-labeled (SIL) internal standard, such as ¹³C-Carbamazepine, is the ideal tool to compensate for ion suppression.[6][7][8] Because the ¹³C internal standard is chemically identical to Carbamazepine, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement as the analyte.[2][9] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression is normalized, leading to more accurate and reliable quantification.[10] ¹³C-labeled standards are often preferred over deuterium-labeled ones as they are less likely to exhibit chromatographic shifts.[9][11]
Q3: My Carbamazepine signal is low, but the ¹³C internal standard signal is also low. Is this still ion suppression?
A3: Yes, this is a classic indication of ion suppression affecting both the analyte and the internal standard. Because the ¹³C internal standard is behaving in the same way as the native Carbamazepine, the ratio of their signals should remain consistent, allowing for accurate quantification despite the suppression.[6] However, if the signal is suppressed to a level near the lower limit of quantification (LLOQ), the precision and accuracy of the measurement may be compromised. In such cases, further method optimization to reduce the source of suppression is recommended.
Q4: Can I use a different internal standard, like a structural analog, instead of a ¹³C-labeled one?
A4: While structural analogs can be used, they are not as effective at compensating for matrix effects as a stable isotope-labeled internal standard.[7][12] A structural analog may have different chromatographic retention times and ionization efficiencies, meaning it may not experience the same degree of ion suppression as Carbamazepine.[7] The use of a SIL internal standard is considered the gold standard for quantitative bioanalysis by LC-MS/MS.[8][13]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Splitting for Carbamazepine and/or ¹³C-IS
-
Question: I am observing tailing, fronting, or split peaks for both Carbamazepine and its ¹³C internal standard. What could be the cause?
-
Answer:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion. Try diluting the sample.
-
Column Degradation: The stationary phase of the analytical column may be degrading. Consider replacing the column.
-
Mobile Phase Mismatch: Ensure the sample solvent is not significantly stronger than the initial mobile phase composition, as this can cause peak distortion.
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Contamination: Buildup of contaminants on the column or in the LC system can affect peak shape. A system flush or column wash may be necessary.
-
Issue 2: High Variability in Analyte/IS Ratio Across a Batch
-
Question: The peak areas for both my analyte and internal standard are fluctuating, but the ratio is not consistent across my sample batch. What should I investigate?
-
Answer:
-
Differential Ion Suppression: This indicates that the level of ion suppression is varying from sample to sample. This can happen with complex matrices like plasma from different individuals.[8][14]
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Inconsistent Sample Preparation: Ensure that the sample preparation procedure is being performed consistently for all samples, including the addition of the internal standard.
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LC System Carryover: If a high concentration sample is followed by a low concentration one, carryover can affect the accuracy of the second sample. Run blank injections between samples to check for carryover.
-
Issue 3: Sudden Drop in Sensitivity for Both Analyte and IS
-
Question: My instrument was running well, but I've suddenly lost sensitivity for both Carbamazepine and the ¹³C internal standard. What is the likely cause?
-
Answer:
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Mass Spectrometer Source Contamination: The ion source is prone to contamination from non-volatile matrix components, which can significantly reduce ionization efficiency.[5]
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Solution: The ion source needs to be cleaned according to the manufacturer's instructions.
-
-
LC System Contamination: Contaminants may have built up in the LC system, eluting as a broad peak and causing suppression.
-
Solution: Flush the LC system and column with a strong solvent.
-
-
Instrumental Issues: Check for leaks in the LC system or problems with the mass spectrometer's detector or electronics.
-
Experimental Protocols & Data
Protocol: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps to visualize regions in the chromatogram where ion suppression occurs.[5]
-
Preparation:
-
Prepare a solution of Carbamazepine at a concentration that gives a stable, mid-range signal on the mass spectrometer.
-
Set up a syringe pump to deliver this solution at a constant flow rate (e.g., 10 µL/min).
-
Use a T-connector to introduce the Carbamazepine solution into the mobile phase flow after the analytical column but before the mass spectrometer ion source.
-
-
Execution:
-
Begin infusing the Carbamazepine solution and acquire data on the mass spectrometer, monitoring the MRM transition for Carbamazepine. You should observe a stable signal baseline.
-
Inject a blank matrix sample (an extract of the matrix without any analyte or internal standard) onto the LC system and run your standard chromatographic method.
-
-
Analysis:
-
Monitor the baseline signal from the infused Carbamazepine. Any dips or decreases in this signal correspond to times when matrix components are eluting from the column and causing ion suppression.[5]
-
You can then adjust your chromatographic method to ensure that Carbamazepine and its ¹³C-IS do not elute in these suppression zones.
-
Quantitative Data Summary for Carbamazepine LC-MS/MS
The following table summarizes typical performance characteristics for Carbamazepine analysis gathered from various methods.
| Parameter | Typical Value | Source |
| Linearity Range | 5 - 2000 ng/mL | [15][16] |
| Lower Limit of Quantification (LLOQ) | 0.722 - 5 ng/mL | [15][16] |
| Extraction Recovery (Plasma) | > 87% | [15][16] |
| Intra-day Precision (%CV) | 2.6% - 9.5% | [15][16] |
| Inter-day Precision (%CV) | 4.0% - 9.6% | [15][16] |
Visualizations
Caption: Workflow of LC-MS/MS analysis showing the point of ion suppression.
Caption: Troubleshooting logic for inconsistent Carbamazepine LC-MS/MS results.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. eijppr.com [eijppr.com]
- 4. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. waters.com [waters.com]
- 7. scispace.com [scispace.com]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? | Semantic Scholar [semanticscholar.org]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in the chromatography of Carbamazepine and its metabolites.
Welcome to the technical support center for the chromatographic analysis of Carbamazepine (CBZ) and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing peak tailing with my Carbamazepine peak, even though it's considered a neutral compound?
A1: While Carbamazepine is a very weak base (pKa ≈ 13.9) and is essentially neutral in the typical HPLC mobile phase pH range (pH 2-8), it can still exhibit peak tailing.[1] This is often due to secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column. These silanol groups can be acidic and interact with any basic character in the Carbamazepine molecule, leading to tailing.
Q2: Can the choice of organic modifier in my mobile phase affect the peak shape of Carbamazepine?
A2: Yes, the choice of organic modifier can significantly impact peak shape. While both methanol and acetonitrile are commonly used, acetonitrile often provides a superior peak shape for Carbamazepine, resulting in more symmetrical peaks. This is attributed to the different ways these solvents interact with the stationary phase and solvate the analyte.
Q3: My Carbamazepine peak looks fine, but the peaks for its metabolites are tailing. What could be the cause?
A3: This is a common issue and is often related to the different physicochemical properties of the metabolites. Some key metabolites, such as 10,11-dihydro-10,11-dihydroxycarbamazepine (pKa ≈ 12.84-12.94) and 3-hydroxycarbamazepine (pKa ≈ 9.19), are more polar and may have different pKa values than the parent drug.[2][3][4] These differences can lead to stronger interactions with the stationary phase, particularly with active silanol groups, resulting in peak tailing. Adjusting the mobile phase pH to be at least 2 pH units away from the metabolite's pKa can help to ensure a consistent ionization state and improve peak shape.
Q4: I'm observing split peaks for Carbamazepine. What are the likely causes?
A4: Split peaks can arise from several factors. One common cause is a partially blocked column inlet frit, which can distort the sample band. Another possibility is a column void, which creates different flow paths for the analyte. Injecting the sample in a solvent that is much stronger than the mobile phase can also lead to peak splitting. Finally, if the mobile phase pH is very close to the pKa of an analyte, it can exist in two different ionized forms, which may separate slightly, causing a split or broadened peak.
Q5: What is "ghost" peak and why might I be seeing it in my Carbamazepine analysis?
A5: A ghost peak is a peak that appears in a chromatogram at a position where no analyte is expected. In the analysis of Carbamazepine, ghost peaks can originate from several sources, including contamination in the mobile phase, carryover from a previous injection in the autosampler, or the elution of strongly retained compounds from a previous run, especially during a gradient elution.
Troubleshooting Guides
Poor Peak Shape
Poor peak shape is a common problem in the HPLC analysis of Carbamazepine and its metabolites. The following table summarizes the most frequent issues, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Interactions with Silanols: The weakly basic nature of Carbamazepine and the polar nature of its metabolites can lead to interactions with acidic silanol groups on the column packing material. | - Use a modern, high-purity, end-capped column with low silanol activity.- Add a competitive base (e.g., 0.1% triethylamine) to the mobile phase to block the active silanol sites.- Operate at a lower mobile phase pH (e.g., pH 3-4) to suppress the ionization of silanol groups. |
| Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. | - Reduce the injection volume.- Dilute the sample. | |
| Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing. | - Use a guard column to protect the analytical column.- Flush the column with a strong solvent.- If the problem persists, replace the column. | |
| Peak Fronting | Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the peak can front. | - Dissolve the sample in the mobile phase or a weaker solvent. |
| Column Overload (less common for fronting): In some cases, very high concentrations can lead to fronting. | - Dilute the sample. | |
| Split Peaks | Partially Blocked Column Inlet Frit: Debris from the sample or system can clog the frit at the head of the column. | - Reverse and flush the column (if the manufacturer's instructions permit).- If the problem persists, replace the frit or the column. |
| Column Void: A void or channel in the column packing material can cause the sample to travel through different paths. | - Replace the column. | |
| Injector Problems: A poorly seated injection valve or a partially plugged needle can cause peak splitting. | - Inspect and clean the injector components. | |
| Broad Peaks | Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. | - Use tubing with a smaller internal diameter and shorter length. |
| Poor Column Efficiency: An old or poorly packed column will result in broader peaks. | - Replace the column. | |
| Inappropriate Flow Rate: A flow rate that is too high or too low can lead to peak broadening. | - Optimize the flow rate for the specific column and analysis. |
Data Presentation
While specific quantitative data on the impact of all chromatographic parameters on the peak shape of Carbamazepine and its metabolites is not extensively published in a comparative format, the following table summarizes the expected qualitative effects and provides typical values for system suitability tests.
| Parameter | Condition 1 | Peak Shape Observation 1 | Condition 2 | Peak Shape Observation 2 | Typical System Suitability Acceptance Criteria |
| Organic Modifier | Acetonitrile | Generally provides sharper, more symmetrical peaks for Carbamazepine. | Methanol | May result in slightly broader peaks with more tailing compared to acetonitrile. | Tailing Factor (Tf) ≤ 2.0Asymmetry Factor (As) = 0.8 - 1.5 |
| Mobile Phase pH | pH 3-4 | Can improve peak shape for metabolites by suppressing silanol interactions. Little effect on Carbamazepine retention. | pH 6-7 | May lead to increased tailing for metabolites due to ionized silanols. Little effect on Carbamazepine retention. | Tailing Factor (Tf) ≤ 2.0Asymmetry Factor (As) = 0.8 - 1.5 |
| Buffer Concentration | 10-25 mM | Sufficient to maintain a stable pH and minimize peak shape distortion due to sample matrix effects. | < 5 mM | May not provide enough buffering capacity, leading to peak shape issues, especially with complex matrices. | Tailing Factor (Tf) ≤ 2.0Asymmetry Factor (As) = 0.8 - 1.5 |
Experimental Protocols
Standard HPLC Method for Carbamazepine and Metabolites
This protocol provides a general starting point for the analysis of Carbamazepine and its primary metabolites. Optimization may be required based on the specific instrument and column used.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) with high-purity silica and end-capping.
-
Mobile Phase A: 20 mM Phosphate buffer, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-60% B (linear gradient)
-
15-17 min: 60% B
-
17-18 min: 60-10% B (linear gradient)
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 285 nm
-
Sample Preparation: Samples should be dissolved in the initial mobile phase composition (90:10 Mobile Phase A:B).
Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for diagnosing the root cause of poor peak shape.
Mechanism of Peak Tailing due to Silanol Interactions
Caption: Interaction of Carbamazepine with residual silanol groups on the column.
Logical Relationships in Diagnosing Peak Shape Problems
Caption: Relationship between common peak shape problems and their likely causes.
References
Optimizing collision energy for the fragmentation of Carbamazepine 10,11-epoxide-13C in MS/MS.
This guide provides troubleshooting advice and frequently asked questions for researchers optimizing MS/MS collision energy for the fragmentation of Carbamazepine 10,11-epoxide-13C.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for Carbamazepine 10,11-epoxide and its 13C-labeled variant?
A1: For the unlabeled compound, the protonated molecular ion ([M+H]⁺) is monitored at m/z 253.09, which fragments to a predominant product ion at m/z 180.04.[1] For your 13C-labeled internal standard, you should expect a mass shift. The exact m/z will depend on the number and position of the 13C atoms. For a single 13C label, the precursor ion would be approximately m/z 254.09. The product ion's mass will increase only if the 13C atom is retained in the fragmented portion of the molecule.
Q2: What is a good starting point for collision energy (CE)?
A2: A published method for the unlabeled Carbamazepine 10,11-epoxide used a collision energy of 10 (arbitrary units or eV may vary by instrument).[2][3] This serves as an excellent initial value for your optimization experiments. For the 13C-labeled version, the optimal CE should be very similar, as the isotopic label does not significantly alter the molecule's fragmentation energetics.
Q3: How does the 13C stable isotope label affect my MS/MS experiment?
A3: The 13C isotope is chemically stable and will not be lost during sample preparation or ionization.[4] Its primary effect is a predictable increase in the mass-to-charge ratio (m/z) of the precursor ion and any fragment ions that retain the 13C atom.[5][6] This mass difference allows the labeled compound to be distinguished from its unlabeled counterpart, making it an ideal internal standard. The physicochemical properties are nearly identical, meaning it will have a very similar chromatographic retention time and ionization efficiency.[4]
Q4: Why is optimizing collision energy important?
A4: Collision energy is a critical parameter that directly influences the efficiency of fragmentation.[7] Insufficient energy will result in poor fragmentation and a weak product ion signal. Conversely, excessive energy can cause the product ion to fragment further, also reducing the signal intensity of the desired ion. Each precursor-product ion pair has a unique optimal CE that maximizes the product ion signal, thereby increasing the sensitivity and reliability of the assay.[8]
Experimental Protocol: Collision Energy Optimization
This protocol outlines the steps for empirically determining the optimal collision energy for the this compound MRM transition.
1. Preparation of Tuning Solution:
-
Prepare a solution of this compound at a suitable concentration (e.g., 100-500 ng/mL) in a solvent mixture that matches your mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Instrument Setup:
-
Set up your mass spectrometer for infusion analysis.
-
Infuse the tuning solution at a constant flow rate (e.g., 5-10 µL/min).
-
Use electrospray ionization in positive ion mode (ESI+).[1]
-
Set the mass spectrometer to monitor the specific precursor-to-product ion transition for your 13C-labeled compound.
3. Optimization Procedure:
-
Begin with the reported collision energy of 10 as your central value.[2][3]
-
Create an experiment that ramps the collision energy across a range of values (e.g., from 2 eV to 30 eV in 2 eV increments).
-
Acquire data for each CE value, monitoring the intensity of the target product ion.
-
Plot the product ion intensity as a function of collision energy. The optimal CE is the value that produces the highest signal intensity.
4. Data Summary:
The following table summarizes the key mass-to-charge ratios for this analysis. The values for the 13C-labeled compound assume a single isotopic label on a portion of the molecule retained after fragmentation.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Reported Collision Energy |
| Carbamazepine 10,11-epoxide | 253.09[1] | 180.04[1] | 10[2][3] |
| Carbamazepine 10,11-epoxide-13C₁ | ~254.09 | ~181.04 | ~10 (To be optimized) |
Collision Energy Optimization Workflow
Caption: Workflow for optimizing MS/MS collision energy.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Signal Intensity [9][10] | 1. Incorrect precursor/product ion m/z values selected.2. Inefficient ionization or unstable spray.[11]3. Contaminated ion source or mass spectrometer optics.[9]4. Insufficient collision energy.5. Sample concentration is too low. | 1. Verify the m/z values for the 13C-labeled standard. Account for the mass shift from the 13C isotope.2. Check mobile phase composition, flow rate, and electrospray needle position. Ensure proper gas flows (nebulizer, drying gas).3. Clean the ion source, capillary, and lenses according to the manufacturer's protocol.[9][12]4. Perform the collision energy optimization protocol described above.5. Prepare a fresh, more concentrated standard for infusion. |
| Unstable Signal / High Noise | 1. Contamination in the mobile phase, solvents, or LC system.[9]2. Matrix effects from co-eluting compounds suppressing the signal.[9]3. Air bubbles in the fluidic lines. | 1. Use high-purity solvents and flush the LC system thoroughly. Run a blank injection to check for background contamination.2. Improve chromatographic separation to resolve the analyte from interfering matrix components. Review sample preparation to ensure adequate cleanup.[13]3. Purge the LC pumps and ensure all fittings are secure. |
| Unexpected Fragment Ions | 1. In-source fragmentation (fragmentation before the collision cell).2. Collision energy is too high, causing secondary fragmentation.3. Presence of an isobaric interference (a different compound with the same mass). | 1. Reduce the cone/declustering potential to minimize premature fragmentation.2. Re-optimize the collision energy; you may be operating well past the optimum, leading to further breakdown of your target product ion.3. Improve chromatographic separation. Check the purity of your standard. |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low signal intensity.
References
- 1. Determination of carbamazepine and carbamazepine 10,11-epoxide in human plasma by tandem liquid chromatography-mass spectrometry with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ukisotope.com [ukisotope.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. zefsci.com [zefsci.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. myadlm.org [myadlm.org]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Dealing with isotopic cross-talk between the analyte and the 13C-labeled internal standard.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic cross-talk between an analyte and its ¹³C-labeled internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk and why does it occur?
Isotopic cross-talk refers to the interference between the mass spectrometric signals of an analyte and its stable isotope-labeled internal standard (IS). This phenomenon primarily arises from two sources:
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Natural Isotopic Abundance: Analytes naturally contain a small percentage of heavier isotopes (e.g., ¹³C, ¹⁵N, ³⁴S). These naturally occurring isotopes can contribute to the signal of the ¹³C-labeled internal standard, especially for larger molecules or those containing elements with significant natural isotope distributions like chlorine or bromine.[1]
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Impurity of the Internal Standard: The ¹³C-labeled internal standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis.[2] This contributes to the analyte's signal.
Q2: What are the consequences of uncorrected isotopic cross-talk?
Isotopic cross-talk can significantly impact the accuracy and reliability of quantitative bioanalytical data. The primary consequences include:
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Non-linear Calibration Curves: The interference can cause a non-linear relationship between the analyte concentration and the response ratio (analyte/IS), particularly at the upper and lower limits of quantification.[1][3][4]
-
Poor Assay Precision: The variability introduced by the cross-talk can lead to decreased precision in the measurements.
Q3: How can I detect the presence of isotopic cross-talk in my assay?
Several signs can indicate the presence of isotopic cross-talk:
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Non-linear calibration curves , especially those showing a quadratic fit.[3][4]
-
Concentration-dependent bias in quality control (QC) samples.
-
Analysis of a zero sample (blank matrix with internal standard) showing a signal at the analyte's transition.
-
Analysis of a high-concentration analyte sample without internal standard showing a signal at the internal standard's transition.
Troubleshooting Guide
This guide provides a systematic approach to identifying, evaluating, and mitigating isotopic cross-talk.
Step 1: Evaluation of Isotopic Cross-Talk
The first step is to determine the extent of the cross-talk.
Experimental Protocol: Assessing Cross-Talk Contribution
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Prepare two sets of samples:
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Set A (Analyte to IS): A series of high-concentration analyte standards prepared in the relevant biological matrix without the ¹³C-labeled internal standard.
-
Set B (IS to Analyte): A sample containing only the ¹³C-labeled internal standard at the working concentration in the relevant biological matrix.
-
-
Acquire Data: Analyze both sets of samples using the developed LC-MS/MS method, monitoring the transitions for both the analyte and the internal standard.
-
Data Analysis:
-
In Set A, measure the peak area at the internal standard's transition. This represents the contribution of the analyte to the IS signal.
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In Set B, measure the peak area at the analyte's transition. This represents the contribution of the IS to the analyte signal (often due to impurities).
-
-
Calculate Percent Cross-Talk:
-
% Cross-Talk (Analyte to IS) = (Peak Area of IS in Set A / Peak Area of IS in a sample with IS) * 100
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% Cross-Talk (IS to Analyte) = (Peak Area of Analyte in Set B / Peak Area of Analyte in a low QC sample) * 100
-
Step 2: Mitigation Strategies
Based on the evaluation, select an appropriate mitigation strategy.
Strategy 1: Chromatographic Separation
If the cross-talk is due to an isomeric impurity in the internal standard, chromatographic separation can be an effective solution.
Experimental Protocol: Optimizing Chromatography
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Modify Gradient: Adjust the mobile phase gradient to increase the separation between the analyte and the interfering peak from the internal standard.
-
Change Column: If gradient modification is insufficient, test a column with a different stationary phase chemistry (e.g., C18 to phenyl-hexyl) to achieve better resolution.
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Verify Separation: Inject a sample containing both the analyte and the ¹³C-labeled internal standard to confirm baseline separation of the analyte and the impurity.
Strategy 2: Mathematical Correction
For cross-talk arising from natural isotopic abundance, a mathematical correction can be applied. Several software packages are available for this purpose.[6][7][8]
Experimental Protocol: Implementing a Correction Factor
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Determine the Response Contribution Factor: Analyze a series of analyte standards without the internal standard to determine the ratio of the signal at the internal standard's m/z to the signal at the analyte's m/z. This factor represents the fractional contribution of the analyte to the IS signal.[3]
-
Apply Correction: The following formula can be used to correct the observed internal standard response: Corrected IS Response = Observed IS Response - (Analyte Response * Contribution Factor)
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Use a Nonlinear Calibration Model: Alternatively, a nonlinear (e.g., quadratic) regression model can be used to fit the calibration curve, which can account for the systematic bias introduced by the cross-talk.[1]
Strategy 3: Modifying Mass Spectrometry Parameters
In some cases, adjusting MS parameters can reduce the observed cross-talk.
Experimental Protocol: MS Parameter Optimization
-
Increase Pause Time: In multiple reaction monitoring (MRM) methods, increasing the pause time between transitions can help to ensure that the collision cell is cleared of ions from the previous transition, reducing in-source cross-talk.[9]
-
Select a Different Product Ion: If the cross-talk is specific to a particular fragment ion, selecting a different, unique product ion for the internal standard can eliminate the interference.[3]
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Monitor a Less Abundant Isotope of the IS: A novel approach involves monitoring a less abundant isotope of the stable isotope-labeled internal standard that has minimal or no isotopic contribution from the analyte.[3][4] For a ¹³C₄-labeled IS, instead of monitoring the M+4 peak, one could monitor the M+6 peak if there is negligible contribution from the analyte at that mass.[3]
Data Presentation
The impact of different mitigation strategies on assay bias can be summarized as follows:
| Mitigation Strategy | Analyte Concentration | Internal Standard Concentration (mg/L) | Observed Bias (%) |
| None | High | 0.7 | Up to 36.9%[4] |
| Increased IS Concentration | High | 14 | Reduced to 5.8%[4] |
| Monitoring Less Abundant IS Isotope | High | 0.7 | 13.9%[4] |
Visualizations
The following diagrams illustrate key workflows and concepts related to isotopic cross-talk.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Improving the recovery of Carbamazepine metabolites during solid-phase extraction.
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of carbamazepine and its metabolites during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What are the most common SPE sorbents for extracting carbamazepine and its metabolites?
A1: Reversed-phase sorbents are most commonly used for carbamazepine and its metabolites. C18 (octadecylsilane) bonded silica is a popular choice.[1][2] Polymeric sorbents like Oasis HLB (hydrophilic-lipophilic balanced) are also frequently used because they can retain both polar and non-polar compounds, which is advantageous given the differing polarities of carbamazepine and its various metabolites.[3][4]
Q2: What is the general principle behind the solid-phase extraction of carbamazepine and its metabolites?
A2: The general principle involves passing a liquid sample (e.g., plasma, wastewater) through a solid sorbent. Carbamazepine and its metabolites, which are organic-soluble, bind to the non-polar sorbent material.[5] The more polar matrix components are washed away. Finally, a non-polar organic solvent is used to elute the analytes of interest from the sorbent.[5]
Q3: Does the pH of the sample matter during SPE of carbamazepine and its metabolites?
A3: For neutral compounds like carbamazepine and its primary metabolites, pH may not have a significant influence on retention on reversed-phase sorbents.[3] However, optimizing the sample pH can be crucial for minimizing matrix effects and improving the recovery of certain analytes, with a pH of around 7.0 often being a good starting point for plasma samples.[3][6]
Q4: What are typical recovery rates for carbamazepine and its metabolites with SPE?
A4: With an optimized SPE method, high recovery rates can be achieved. For example, extraction yields of over 98% have been reported for carbamazepine and carbamazepine-10,11-epoxide from plasma.[7][8] In another study analyzing aqueous samples, recoveries ranged from 83.6% to 103.5% for carbamazepine and five of its metabolites.[4][9]
Troubleshooting Guide
Q5: I am experiencing low recovery for all my analytes (carbamazepine and its metabolites). What are the likely causes and solutions?
A5: Low recovery for all analytes can stem from several issues in the SPE workflow.
-
Potential Cause 1: Incomplete Analyte Retention. The sorbent may not be retaining the analytes effectively during the sample loading step.
-
Solution: Ensure the sorbent is properly conditioned and equilibrated before loading the sample.[5] If using a reversed-phase sorbent, the sample should be in an aqueous solution with minimal organic solvent content.[5] Also, consider reducing the flow rate during sample loading to allow for sufficient interaction between the analytes and the sorbent.
-
-
Potential Cause 2: Analyte Loss During Washing. The wash solvent may be too strong, causing the analytes to be washed away before elution.
-
Solution: Use a weaker wash solvent. For reversed-phase SPE, this means using a higher percentage of aqueous solvent in your wash solution.[5] For example, if you are using 20% methanol, try reducing it to 5% or 10%.
-
-
Potential Cause 3: Incomplete Elution. The elution solvent may not be strong enough to desorb the analytes from the sorbent completely.
Q6: My recovery for the more polar metabolites, like 10,11-dihydro-10,11-trans-dihydroxycarbamazepine, is significantly lower than for carbamazepine. How can I improve this?
A6: This is a common issue due to the different polarities of the analytes.
-
Potential Cause 1: Premature Elution of Polar Metabolites. The polar metabolites are less strongly retained on a reversed-phase sorbent and may be washed off during the washing step.
-
Solution: As mentioned previously, use a weaker wash solvent with a higher aqueous content.[5] This will help to retain the more polar metabolites on the column.
-
-
Potential Cause 2: Suboptimal Sorbent Choice. A standard C18 sorbent may not be ideal for retaining a wide range of polarities.
-
Solution: Consider using a polymeric sorbent like Oasis HLB, which is designed to retain a broader spectrum of compounds from polar to non-polar.[3]
-
Q7: I am observing significant matrix effects in my final analysis. How can I reduce these?
A7: Matrix effects, often seen as ion suppression in LC-MS analysis, can be a major issue when dealing with complex samples like plasma or wastewater.[9]
-
Potential Cause 1: Co-elution of Matrix Components. Interfering substances from the sample matrix are being co-eluted with your analytes.
-
Solution 1: Optimize the Wash Step. This is the most critical step for removing interferences. Experiment with different wash solvents of varying organic content and pH to find the optimal conditions that remove matrix components without eluting your analytes.[3]
-
Solution 2: Use a More Selective Sorbent. Molecularly Imprinted Polymers (MIPs) can offer higher selectivity for the target analytes, leading to cleaner extracts.[11]
-
Quantitative Data Summary
Table 1: Recovery of Carbamazepine and its Metabolites from Aqueous Samples using SPE-LC-MS/MS
| Analyte | Recovery from Untreated Sewage (Influent) | Recovery from Treated Sewage (Effluent) | Recovery from Surface Water |
| Carbamazepine | 83.6% - 102.2% | 90.6% - 103.5% | 95.7% - 102.9% |
| 10,11-dihydro-10,11-epoxycarbamazepine | 83.6% - 102.2% | 90.6% - 103.5% | 95.7% - 102.9% |
| 10,11-dihydro-10,11-dihydroxycarbamazepine | 83.6% - 102.2% | 90.6% - 103.5% | 95.7% - 102.9% |
| 2-hydroxycarbamazepine | 83.6% - 102.2% | 90.6% - 103.5% | 95.7% - 102.9% |
| 3-hydroxycarbamazepine | 83.6% - 102.2% | 90.6% - 103.5% | 95.7% - 102.9% |
| 10,11-dihydro-10-hydroxycarbamazepine | 83.6% - 102.2% | 90.6% - 103.5% | 95.7% - 102.9% |
| (Data sourced from a study on the determination of carbamazepine and its metabolites in aqueous samples.)[4][9] |
Table 2: Accuracy and Precision of an SPE-HPLC Method for Carbamazepine and its Metabolites in Plasma
| Analyte | Accuracy Range | Intra-day Precision (RSD) | Inter-day Precision (RSD) |
| Carbamazepine | 92.09% - 108.5% | < 7.96% | < 7.96% |
| Carbamazepine Epoxide | 92.09% - 108.5% | < 7.96% | < 7.96% |
| Carbamazepine trans-diol | 92.09% - 108.5% | < 7.96% | < 7.96% |
| (This data is from a validated SPE-HPLC method for the analysis of carbamazepine and its metabolites in human plasma.)[3] |
Experimental Protocols
Protocol 1: SPE of Carbamazepine and its Metabolites from Plasma using Oasis HLB Cartridges [3]
-
Conditioning: Condition the Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of 10 mM phosphate buffer (pH 7.0).
-
Sample Loading: Load the plasma sample onto the conditioned cartridge.
-
Washing:
-
Perform a first wash with 1 mL of 10 mM phosphate buffer (pH 7.0).
-
Perform a second wash with 1 mL of a 20:80 (v/v) mixture of methanol and 10 mM phosphate buffer (pH 7.0).
-
-
Elution: Elute the analytes with 0.5 mL of a 60:40 (v/v) mixture of acetonitrile and 10 mM phosphate buffer (pH 7.0).
-
Analysis: The eluate can be directly injected into an HPLC system for analysis.
Protocol 2: SPE of Carbamazepine and its Metabolites from Plasma using C18 Cartridges [1][2]
-
Sample Preparation: Use 250 µl of plasma for the extraction.
-
Sorbent: Utilize Bond Elut C18 columns (2.8 ml capacity).
-
Extraction: Perform the solid-phase extraction of carbamazepine, carbamazepine 10,11-epoxide, and 10,11-dihydro-10,11-trans-dihydroxycarbamazepine.
-
Analysis: Analyze the extract by reversed-phase HPLC with a mobile phase of acetonitrile - methanol - water (19:37:44) and UV detection at 214 nm.
Visualizations
Caption: A generalized workflow for solid-phase extraction (SPE).
Caption: A decision tree for troubleshooting low SPE recovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. employees.csbsju.edu [employees.csbsju.edu]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimization and validation of bioanalytical SPE – HPLC method for the simultaneous determination of carbamazepine and … [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing in-source fragmentation of Carbamazepine 10,11-epoxide-13C.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing in-source fragmentation of Carbamazepine 10,11-epoxide-13C during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
In-source fragmentation (ISF) is the breakdown of an analyte ion within the ion source of a mass spectrometer before it reaches the mass analyzer.[1][2] This can be particularly problematic for the analysis of this compound as it can lead to an underestimation of the parent ion and an overestimation of fragment ions, compromising the accuracy and sensitivity of quantitative assays.[2] For isotopically labeled internal standards like this compound, fragmentation can interfere with the quantification of the unlabeled analyte.
Q2: What are the primary factors that contribute to the in-source fragmentation of this compound?
Several instrumental parameters can influence the extent of in-source fragmentation. The most critical factors include:
-
Ion Source Temperature: Higher temperatures can cause thermal degradation of the analyte before ionization.[1]
-
Declustering Potential (or Cone Voltage/Fragmentor Voltage): This voltage, applied between the ion source and the mass analyzer, can accelerate ions and cause them to collide with residual gas molecules, leading to fragmentation.[1][3]
-
Mobile Phase Composition: The pH and organic content of the mobile phase can affect the stability of the analyte ion.
Q3: What are the expected precursor and product ions for this compound in mass spectrometry?
For Carbamazepine 10,11-epoxide, the protonated molecular ion [M+H]+ is observed at m/z 253.09.[4] A common product ion resulting from fragmentation is m/z 180.04.[4][5] Given that the user's molecule is labeled with a single 13C atom, the expected protonated molecular ion [M+H]+ for this compound would be at m/z 254.26. The corresponding major fragment ion would likely also shift by one mass unit.
Troubleshooting Guide: Minimizing In-Source Fragmentation
This guide provides a systematic approach to troubleshoot and minimize the in-source fragmentation of this compound.
Problem: High abundance of fragment ions and low abundance of the precursor ion for this compound.
Solution Workflow:
Caption: Troubleshooting workflow for minimizing in-source fragmentation.
Detailed Troubleshooting Steps:
| Step | Action | Rationale | Expected Outcome |
| 1. Optimize Ion Source Temperature | Gradually decrease the ion source temperature in increments of 10-20°C. | High temperatures can cause thermal degradation of the epoxide moiety.[1] | A decrease in the intensity of the fragment ion relative to the precursor ion. |
| 2. Adjust Declustering Potential / Cone Voltage | Systematically reduce the declustering potential (DP) or cone voltage. Start with a low value and gradually increase it while monitoring the precursor and fragment ion intensities. | This is a primary driver of in-source fragmentation. Lowering this voltage reduces the kinetic energy of the ions, leading to "softer" ionization conditions.[1][3] | An optimal voltage where the precursor ion intensity is maximized and the fragment ion intensity is minimized. |
| 3. Evaluate Mobile Phase Composition | If possible, reduce the percentage of strong organic solvents or consider using a mobile phase additive that promotes stable ion formation, such as a low concentration of formic acid (e.g., 0.1%).[4] | The stability of the protonated molecule can be influenced by the solvent environment. | Enhanced signal of the [M+H]+ ion and reduced fragmentation. |
| 4. Check Nebulizer and Heater Gas Flow | Optimize the nebulizer and heater gas flow rates. | Inefficient desolvation can lead to unstable ion formation and potential fragmentation. | A stable and robust spray with improved signal intensity for the precursor ion. |
Experimental Protocols
General LC-MS/MS Method for Carbamazepine and its 10,11-Epoxide
This protocol is a general guideline and may require optimization for specific instrumentation.
1. Sample Preparation:
-
Perform a protein precipitation of plasma samples by adding three volumes of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
2. Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., Phenomenex Luna C18, 5 µm, 150 x 2 mm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. A typical starting point could be 10% B. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carbamazepine | 237.1 | 194.1 | Optimized for instrument |
| Carbamazepine 10,11-epoxide | 253.1 | 180.0 | Optimized for instrument[4][5] |
| This compound | 254.1 | 181.0 (or other major fragment) | Optimized for instrument |
-
Key Source Parameters to Optimize for Minimal Fragmentation:
| Parameter | Starting Value | Optimization Range |
| Ion Source Temperature | 120 °C | 100 - 150 °C |
| Declustering Potential / Cone Voltage | 20 V | 10 - 50 V |
| Spray Voltage | 3.5 kV | 3.0 - 4.5 kV |
| Nebulizer Gas | Instrument Dependent | Optimize for stable spray |
| Heater Gas | Instrument Dependent | Optimize for efficient desolvation |
Data Presentation
Table 1: Effect of Declustering Potential (DP) on Ion Intensities (Hypothetical Data)
| Declustering Potential (V) | Precursor Ion Intensity (cps) | Fragment Ion Intensity (cps) | Precursor/Fragment Ratio |
| 20 | 5.0 x 10^5 | 1.2 x 10^4 | 41.7 |
| 30 | 8.2 x 10^5 | 4.5 x 10^4 | 18.2 |
| 40 | 7.5 x 10^5 | 1.5 x 10^5 | 5.0 |
| 50 | 6.1 x 10^5 | 3.8 x 10^5 | 1.6 |
Table 2: Effect of Ion Source Temperature on Ion Intensities (Hypothetical Data)
| Source Temperature (°C) | Precursor Ion Intensity (cps) | Fragment Ion Intensity (cps) | Precursor/Fragment Ratio |
| 100 | 7.8 x 10^5 | 3.9 x 10^4 | 20.0 |
| 120 | 8.1 x 10^5 | 4.2 x 10^4 | 19.3 |
| 140 | 7.2 x 10^5 | 8.9 x 10^4 | 8.1 |
| 160 | 5.5 x 10^5 | 2.1 x 10^5 | 2.6 |
Signaling Pathways and Logical Relationships
Caption: Ionization and fragmentation pathway in the mass spectrometer source.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of carbamazepine and carbamazepine 10,11-epoxide in human plasma by tandem liquid chromatography-mass spectrometry with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Validation of a bioanalytical method for Carbamazepine using Carbamazepine 10,11-epoxide-13C according to FDA guidelines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of bioanalytical methods for the quantification of Carbamazepine in biological matrices, with a focus on validation according to FDA guidelines. We will explore a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using a stable isotope-labeled internal standard and an High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method with a structurally similar internal standard. Furthermore, we will discuss the prospective advantages of employing Carbamazepine 10,11-epoxide-¹³C as an internal standard.
Introduction to Bioanalytical Method Validation
The validation of bioanalytical methods is a critical requirement from regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure the reliability and reproducibility of quantitative data for drugs and their metabolites in biological samples.[1][2][3] The FDA's guidance, particularly the International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation, outlines the essential parameters that must be evaluated.[1][3] These include selectivity, accuracy, precision, sensitivity, reproducibility, and stability.[3]
Carbamazepine is a widely used anticonvulsant drug for which therapeutic drug monitoring is essential due to its narrow therapeutic window and variable pharmacokinetics.[4][5] Its major active metabolite, Carbamazepine 10,11-epoxide, also contributes to the therapeutic and toxic effects, making its simultaneous measurement beneficial.[4][5] The choice of an appropriate internal standard is paramount for a robust bioanalytical method. Stable isotope-labeled internal standards are considered the "gold standard" for LC-MS/MS-based methods as they closely mimic the analyte's behavior during sample preparation and analysis.
Comparative Analysis of Bioanalytical Methods
This section compares the performance of two distinct analytical approaches for Carbamazepine quantification against a proposed method utilizing Carbamazepine 10,11-epoxide-¹³C.
| Validation Parameter | Method A: LC-MS/MS with D10-Carbamazepine IS | Method B: HPLC-UV with Structural Analog IS (e.g., Nitrazepam) | Proposed Method: LC-MS/MS with Carbamazepine 10,11-epoxide-¹³C IS |
| Linearity Range | 5 - 2000 ng/mL | 0.2 - 25 µg/mL | Expected: 5 - 2000 ng/mL or wider |
| Correlation Coefficient (r²) | > 0.99 | > 0.995 | Expected: > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 0.2 µg/mL (200 ng/mL) | Expected: ≤ 5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 92.09% to 108.5% | Expected: Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | Intra-day: 2.6% - 9.5%Inter-day: 4.0% - 9.6% | < 7.96% | Expected: < 15% (< 20% at LLOQ) |
| Recovery | > 87% | 87.39% to 104.04% | Expected: Consistent and reproducible |
| Selectivity | High, specific mass transitions | Moderate, potential for interference | Very High, specific mass transitions |
Note: The performance characteristics for the "Proposed Method" are projected based on the typical advantages of using a stable isotope-labeled internal standard that is also a metabolite. As of the latest literature review, a specific validation study for Carbamazepine using Carbamazepine 10,11-epoxide-¹³C as an internal standard has not been published.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparison.
Method A: LC-MS/MS with D10-Carbamazepine Internal Standard
-
Sample Preparation: A liquid-liquid extraction is performed on plasma samples. To 0.1 mL of rat plasma, an internal standard solution (D10-carbamazepine) is added. The extraction is carried out with an organic solvent. After vortexing and centrifugation, the organic layer is separated and evaporated to dryness. The residue is reconstituted in the mobile phase for injection.
-
Chromatographic Conditions:
-
Column: C8 (150 mm x 2.1 mm, 5 µm)
-
Mobile Phase: Water/acetonitrile/acetic acid (69.5:30:0.5, v/v/v)
-
Flow Rate: 0.4 mL/min
-
Run Time: 5 minutes
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Selected Reaction Monitoring (SRM)
-
Transitions:
-
Carbamazepine: m/z 237 → 194
-
Carbamazepine 10,11-epoxide: m/z 253 → 210
-
D10-carbamazepine (IS): m/z 247 → 204
-
-
Method B: HPLC-UV with a Structural Analog Internal Standard
-
Sample Preparation: Solid-phase extraction (SPE) is utilized. Plasma samples, with the added internal standard (e.g., nitrazepam), are loaded onto an SPE cartridge. The cartridge is washed, and the analytes are eluted. The eluate is then analyzed.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18
-
Mobile Phase: Acetonitrile and water (35:65, v/v), isocratic elution
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
UV Detection: 220 nm
-
Proposed Method: LC-MS/MS with Carbamazepine 10,11-epoxide-¹³C Internal Standard
The experimental protocol for this proposed method would likely follow that of Method A, with the key difference being the use of Carbamazepine 10,11-epoxide-¹³C as the internal standard. This would allow for the simultaneous and highly accurate quantification of both Carbamazepine and its active metabolite, Carbamazepine 10,11-epoxide, as the internal standard would co-elute and have a very similar ionization efficiency to the metabolite.
Visualizing the Workflow and Validation Parameters
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships of the validation parameters according to FDA guidelines.
Caption: Experimental workflow for the bioanalytical method.
Caption: FDA bioanalytical method validation parameters.
References
- 1. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. employees.csbsju.edu [employees.csbsju.edu]
- 3. [PDF] Optimization and validation of bioanalytical SPE – HPLC method for the simultaneous determination of carbamazepine and its main metabolite, carbamazepine-10, 11-epoxide, in plasma | Semantic Scholar [semanticscholar.org]
- 4. Optimization and validation of bioanalytical SPE – HPLC method for the simultaneous determination of carbamazepine and … [ouci.dntb.gov.ua]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Determining the lower limit of quantification (LLOQ) for Carbamazepine using Carbamazepine 10,11-epoxide-13C.
Comparative Guide to the Determination of Carbamazepine's Lower Limit of Quantification (LLOQ)
This guide provides a comparative analysis of analytical methods for determining the Lower Limit of Quantification (LLOQ) for Carbamazepine, with a primary focus on the use of Carbamazepine-10,11-epoxide-¹³C₆ as an internal standard (IS) via Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The performance of this method is compared with alternative analytical techniques, supported by experimental data from various studies.
Primary Method: UPLC-MS/MS with Carbamazepine-10,11-epoxide-¹³C₆
The use of a stable isotope-labeled (SIL) internal standard that is a structural analog or metabolite of the analyte is a superior approach in quantitative bioanalysis, as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability. Carbamazepine-10,11-epoxide-¹³C₆ is the ¹³C-labeled version of the primary active metabolite of Carbamazepine, making it an excellent, though less commonly cited, choice for an internal standard[1][2].
An established UPLC-MS/MS method for the simultaneous measurement of multiple antiepileptic drugs, including Carbamazepine, utilizes Carbamazepine-10,11-epoxide-¹³C₆ as a component of the internal standard solution[3]. This approach is characterized by high selectivity, sensitivity, and a simple sample preparation protocol.
Detailed Experimental Protocol
This protocol is based on established methodologies for the quantification of antiepileptic drugs using UPLC-MS/MS[3][4].
1. Reagents and Materials:
-
Carbamazepine certified reference standard
-
Carbamazepine-10,11-epoxide-¹³C₆ certified reference material[1][2]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Control human plasma
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Carbamazepine and Carbamazepine-10,11-epoxide-¹³C₆ in methanol.
-
Working Standard Solutions: Serially dilute the Carbamazepine stock solution with 50:50 methanol/water to prepare working standards for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the Carbamazepine-10,11-epoxide-¹³C₆ stock solution with methanol.
3. Preparation of Calibration Curve and Quality Control Samples:
-
Spike blank human plasma with the appropriate Carbamazepine working standards to achieve a calibration curve ranging from approximately 1 ng/mL to 2000 ng/mL.
-
Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (3x LLOQ), Medium, and High.
4. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, CC, QC, or unknown), add 100 µL of the IS working solution[3].
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at >10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 50 µL of the supernatant and dilute with 950 µL of water[3].
-
Vortex mix and transfer to an autosampler vial for injection.
5. UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: A reverse-phase column such as an Acquity UPLC HSS T3 or equivalent.
-
Mobile Phase A: 0.1% formic acid and 2 mM ammonium formate in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient appropriate for separating Carbamazepine from endogenous interferences.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP or Waters Xevo).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Carbamazepine Transition: m/z 237.1 → 194.1[4].
-
Carbamazepine-10,11-epoxide-¹³C₆ (IS) Transition: m/z 259.1 → 180.1 (Precursor ion is +6 Da from the unlabeled epoxide; fragment is typically conserved).
-
6. LLOQ Determination:
-
The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.
-
Analyze at least five replicates of plasma samples spiked at the proposed LLOQ concentration.
-
Acceptance Criteria:
-
The analyte response should be at least 5 times the response of a blank sample.
-
Precision (%CV) should be ≤ 20%.
-
Accuracy (% bias) should be within ±20% of the nominal concentration.
-
Data Presentation and Comparison
The performance of the primary method is compared with other validated methods for Carbamazepine quantification.
Table 1: Comparison of LC-MS/MS Methods for Carbamazepine Quantification
| Method | Internal Standard (IS) | Matrix | LLOQ | Linearity Range (ng/mL) | Precision (%CV) | Accuracy (% Bias) | Reference |
| UPLC-MS/MS | Carbamazepine-10,11-epoxide-¹³C₆ | Serum | Est. 1-5 ng/mL | N/A | <3.0% (Intra-day) | N/A | [3] |
| LC-MS/MS | d₁₀-Carbamazepine | Rat Plasma | 5 ng/mL | 5 - 2000 | 2.6 - 9.5% | 4.0 - 9.6% | [4] |
| LC-MS/MS | Deuterated Congeners | Human Serum | 100 ng/mL | 100 - 22000 | N/A | Mean bias 0.6% | [5] |
| LC-MS/MS | Carbamazepine-D₂N¹⁵ | Human Plasma | 500 ng/mL | 500 - 30000 | <8.23% | -1.74 to 2.92% | [6] |
| LC-MS/MS | Unspecified | Human Plasma | 0.72 ng/mL | N/A | N/A | N/A |
N/A: Not explicitly available in the cited abstract. LLOQ for the primary method is an estimation based on similar high-sensitivity methods.
Table 2: Comparison with Alternative (HPLC-UV) Methods
| Method | Internal Standard (IS) | Matrix | LLOQ | Linearity Range (µg/mL) | Precision (%RSD) | Accuracy (% Recovery) | Reference |
| HPLC-UV | Propylparaben | Rabbit Plasma | 0.5 µg/mL | 0.5 - 40 | 0.53 - 3.7% | 97.5 - 103.6% | [3] |
| HPLC-UV | Nitrazepam | Plasma | 0.25 µg/mL | 0.25 - 20 | 0.6 - 2.2% | 97.9 - 102.1% | [7] |
| HPLC-UV | Phenytoin | Tablets | 1.05 µg/mL | 5.4 - 451 | N/A | 99 - 101% | [8] |
| HPLC-UV | Diclofenac Sodium | Human Plasma | 0.1 µg/mL | 0.1 - 8 | N/A | N/A |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the determination and validation of the Lower Limit of Quantification.
Caption: Workflow for LLOQ Determination of Carbamazepine.
References
- 1. cerilliant.com [cerilliant.com]
- 2. 卡马西平-10,11-环氧化物-13C6 溶液 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. iris.unito.it [iris.unito.it]
Evaluating the Linearity and Range of Quantitative Assays for Carbamazepine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the linearity and analytical range of common quantitative assays for the anti-epileptic drug Carbamazepine (CBZ). Understanding these parameters is critical for accurate therapeutic drug monitoring (TDM), pharmacokinetic studies, and formulation development. We present a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Immunoassays, supported by experimental data and detailed protocols.
The therapeutic range for Carbamazepine is generally accepted to be between 4 to 12 µg/mL.[1][2][3] However, side effects can occur at concentrations above 9 µg/mL, and toxic effects are more frequent at levels exceeding 12 µg/mL.[3] Therefore, assays must be linear and accurate across, and often beyond, this therapeutic window to ensure patient safety and dose optimization.
Comparative Analysis of Assay Performance
The selection of a quantitative assay for Carbamazepine depends on the specific requirements for sensitivity, specificity, and throughput. The following table summarizes the typical linearity and range for commonly employed analytical methods.
| Assay Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (µg/mL) | Key Advantages | Key Limitations |
| HPLC-UV | 0.2 - 40[4][5][6][7] | >0.999[4][7][8] | 0.07 - 0.5[6][7][9] | Cost-effective, robust, widely available | Lower sensitivity than LC-MS/MS, potential for interference |
| LC-MS/MS | 0.1 - 22.0[10] | >0.99[11] | 0.1[10] | High sensitivity and specificity | Higher equipment and operational costs |
| Immunoassay (e.g., FPIA, CMIA) | Typically covers the therapeutic range (e.g., up to 20 mg/L for Roche KIMS)[12] | Not always reported as a primary validation parameter | ~0.005 (LOD for FPIA)[2] | High throughput, automated | Potential for cross-reactivity with metabolites, less specific than chromatography |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing assay performance. Below are representative protocols for HPLC-UV and LC-MS/MS assays for Carbamazepine quantification.
1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification of Carbamazepine in plasma or serum.
-
Sample Preparation:
-
To 200 µL of plasma/serum, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Perform protein precipitation by adding 400 µL of acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a 20 µL aliquot into the HPLC system.
-
-
Chromatographic Conditions:
-
Linearity and Range Evaluation:
-
Prepare a series of calibration standards by spiking known concentrations of Carbamazepine into blank plasma/serum. A typical range would be 0.5, 1, 5, 10, 20, and 40 µg/mL.[13]
-
Process and analyze each standard in triplicate.
-
Construct a calibration curve by plotting the peak area ratio of Carbamazepine to the internal standard against the nominal concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The acceptance criterion for r² is typically ≥ 0.99.
-
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and specificity, making it ideal for studies requiring low-level quantification.
-
Sample Preparation:
-
To 50 µL of plasma/serum, add a deuterated internal standard (e.g., Carbamazepine-d10).
-
Perform protein precipitation by adding 150 µL of methanol.
-
Vortex and centrifuge as described for the HPLC-UV method.
-
Dilute the supernatant with water before injection.
-
-
LC-MS/MS Conditions:
-
Column: A suitable UPLC/HPLC column (e.g., ACQUITY UPLC HSS T3).[11]
-
Mobile Phase: A gradient elution using two solvents, such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[11]
-
Flow Rate: 0.25 mL/min.[11]
-
Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Carbamazepine (e.g., m/z 237.1 → 194.1) and its internal standard.
-
-
Linearity and Range Evaluation:
-
Prepare calibration standards in blank plasma/serum over the desired concentration range (e.g., 0.1 to 25 µg/mL).
-
Analyze the standards and construct a calibration curve as described for the HPLC-UV method.
-
The linearity is assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99.
-
Visualizing Experimental Workflows and Relationships
Experimental Workflow for Assay Linearity Assessment
Caption: Workflow for determining the linearity of a Carbamazepine assay.
Relationship of Key Assay Validation Parameters
References
- 1. Carbamazepine level | Pathology Tests Explained [pathologytestsexplained.org.au]
- 2. Therapeutic Drug Monitoring of Carbamazepine: A 20-Year Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. app.cafeprozhe.com [app.cafeprozhe.com]
- 7. Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-performance liquid chromatography method for the determination of carbamazepine and carbamazepine-10,11-epoxide and its comparison with chemiluminescent immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation into the linearity of the Roche c 702 carbamazepine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
Performance of Carbamazepine 10,11-epoxide-13C in different biological matrices (plasma, serum, urine).
This guide provides a comprehensive comparison of the performance of Carbamazepine-10,11-epoxide-13C as an internal standard for the quantification of Carbamazepine-10,11-epoxide in various biological matrices, including plasma, serum, and urine. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.
Executive Summary
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis, offering high accuracy and precision by compensating for matrix effects and variability in sample processing. Carbamazepine-10,11-epoxide-13C serves as an ideal internal standard for the analysis of its unlabeled counterpart, Carbamazepine-10,11-epoxide, a pharmacologically active metabolite of the anticonvulsant drug carbamazepine. This guide details its performance across different biological matrices, providing experimental data and protocols to aid in method development and validation.
Data Presentation: Performance Characteristics
The following tables summarize the quantitative performance of analytical methods utilizing a stable isotope-labeled internal standard, such as Carbamazepine-10,11-epoxide-13C, for the determination of Carbamazepine-10,11-epoxide in plasma, serum, and urine. The data presented is based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Table 1: Performance in Human Plasma
| Parameter | Performance Metric | Notes |
| Linearity Range | 0.040 - 12.0 µg/mL | |
| Accuracy (Bias %) | 1.4% to 3.5% | |
| Precision (CV %) | ||
| - Repeatability (Intra-day) | 1.2% to 1.8% | |
| - Intermediate Precision (Inter-day) | < 2.1% | |
| Lower Limit of Quantification (LLOQ) | 0.040 µg/mL | |
| Matrix Effect | No significant matrix effect observed |
Table 2: Performance in Human Serum
| Parameter | Performance Metric | Notes |
| Linearity Range | 0.040 - 12.0 µg/mL | |
| Accuracy (Bias %) | 1.4% to 2.5% | |
| Precision (CV %) | ||
| - Repeatability (Intra-day) | 1.2% to 1.8% | |
| - Intermediate Precision (Inter-day) | < 2.1% | |
| Lower Limit of Quantification (LLOQ) | 0.040 µg/mL | |
| Matrix Effect | No significant matrix effect observed |
Table 3: Representative Performance in Human Urine *
| Parameter | Performance Metric | Notes |
| Linearity Range | 5 - 5000 ng/mL | Representative range for antiepileptic drugs. |
| Accuracy (Bias %) | Within ±15% | Based on typical validation requirements. |
| Precision (CV %) | < 15% | Based on typical validation requirements. |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | Representative LLOQ for similar analytes. |
| Recovery | > 85% | Using solid-phase extraction. |
Experimental Protocols
Detailed methodologies for the analysis of Carbamazepine-10,11-epoxide using a 13C-labeled internal standard are provided below for each biological matrix.
Analysis in Human Plasma and Serum
This protocol is adapted from a validated reference measurement procedure using isotope dilution LC-MS/MS.[2]
a) Sample Preparation: Protein Precipitation
-
To 100 µL of plasma or serum sample, add a known concentration of Carbamazepine-10,11-epoxide-13C internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and dilute with an appropriate volume of the initial mobile phase before injection into the LC-MS/MS system.
b) LC-MS/MS Conditions
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution: A programmed gradient from a low to high percentage of mobile phase B over several minutes to achieve separation.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Carbamazepine-10,11-epoxide: Precursor ion > Product ion (e.g., m/z 253.1 > 180.1)
-
Carbamazepine-10,11-epoxide-13C: Precursor ion > Product ion (e.g., m/z 263.1 > 190.1 - Note: Exact mass will depend on the number and position of 13C labels)
-
Analysis in Human Urine
This protocol is a representative method for the analysis of carbamazepine and its metabolites in urine, adapted for the use of a stable isotope-labeled internal standard.[1]
a) Sample Preparation: Solid-Phase Extraction (SPE)
-
To 1 mL of urine sample, add a known concentration of Carbamazepine-10,11-epoxide-13C internal standard solution.
-
Condition a mixed-mode solid-phase extraction cartridge with methanol followed by water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
b) LC-MS/MS Conditions
-
The LC-MS/MS conditions would be similar to those described for plasma and serum analysis, with potential minor adjustments to the gradient elution profile to optimize separation from any remaining urine matrix components.
Mandatory Visualizations
Carbamazepine Metabolic Pathway
The following diagram illustrates the major metabolic pathway of carbamazepine, leading to the formation of its active metabolite, Carbamazepine-10,11-epoxide.
References
Reference Standards for the Quantification of Carbamazepine and its 10,11-Epoxide Metabolite: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of Carbamazepine (CBZ) and its active metabolite, Carbamazepine 10,11-epoxide (CBZ-E), is critical for therapeutic drug monitoring, pharmacokinetic studies, and quality control. The foundation of accurate quantification lies in the use of high-quality, reliable reference standards. This guide provides a comparative overview of available reference standards and the validation of analytical methods employing them, supported by experimental data and detailed protocols.
Comparison of Certified Reference Materials
Certified Reference Materials (CRMs) are crucial for ensuring the traceability and accuracy of analytical measurements. Several reputable sources provide well-characterized reference standards for both Carbamazepine and its 10,11-epoxide metabolite. The choice of a suitable reference standard is pivotal for the development and validation of robust analytical methods.
Below is a comparison of commonly utilized reference materials. It is important to note that direct performance comparisons of the standards themselves are not typically published; instead, their suitability is demonstrated through the validation of analytical methods.
Table 1: Comparison of Commercially Available Reference Standards for Carbamazepine
| Product Name | Supplier | Format | Purity/Concentration | Certification | Key Applications |
| Carbamazepine Pharmaceutical Secondary Standard | Sigma-Aldrich | Neat Solid | Certified Reference Material | ISO 17034, ISO/IEC 17025, traceable to USP and Ph. Eur. | Pharma release testing, method development, quality control |
| Carbamazepine United States Pharmacopeia (USP) Reference Standard | USP | Neat Solid | As per USP monograph | USP | Compendial testing, quality control |
| Carbamazepine European Pharmacopoeia (EP) Reference Standard | EDQM | Neat Solid | As per Ph. Eur. monograph | Ph. Eur. | Compendial testing, quality control |
| Carbamazepine Solution | Cerilliant | 1.0 mg/mL in Methanol | Certified Spiking Solution® | ISO 17034, ISO/IEC 17025 | Preparation of calibrators and controls for GC/MS or LC/MS[1] |
| Carbamazepine solution | HPC Standards | 100 µg/ml in Methanol or Acetonitrile | High-purity analytical standard | ISO 17034 | Food and environmental analysis[2] |
Table 2: Comparison of Commercially Available Reference Standards for Carbamazepine 10,11-epoxide
| Product Name | Supplier | Format | Purity/Concentration | Certification | Key Applications |
| Carbamazepine-10,11-epoxide | Cerilliant | 1.0 mg/mL in Methanol | Certified Reference Material | ISO Guide 34, ISO/IEC 17025 | Therapeutic drug monitoring by LC or LC/MS[3][4] |
| Carbamazepine 10,11-Epoxide | LGC Standards | Neat Solid | >95% (HPLC) | --- | Pharmaceutical and veterinary compounds and metabolites analysis[5] |
| Carbamazepine 10,11-epoxide | Sigma-Aldrich | Neat Solid | ≥98% (HPLC) | Analytical Standard | Forensics and toxicology, pharmaceutical analysis |
| Carbamazepine 10,11-epoxide | HPC Standards | Neat Solid | High-purity reference material | --- | Residue analysis in food and environmental samples[6] |
Performance Comparison of Analytical Methods
The performance of reference standards is implicitly validated through the successful development and validation of analytical methods. High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the most common technique for the simultaneous quantification of Carbamazepine and Carbamazepine 10,11-epoxide.
Table 3: Performance Characteristics of Validated HPLC and UPLC Methods
| Parameter | HPLC-UV[7][8] | UPLC-UV[9] | LC-MS/MS[10] |
| Linearity Range | 0.2-25 µg/mL for CBZ and CBZ-E | Wide concentration range (r² > 0.999) | 0.1-22.0 µg/mL for CBZ and metabolites |
| Limit of Detection (LOD) | < 80 ng/mL for CBZ, < 7 ng/mL for CBZ-E[11] | Not explicitly stated, but low LOQ demonstrated | < 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.2 µg/mL | Low limit of quantitation demonstrated | 0.1 µg/mL |
| Precision (RSD%) | Intra-day: 1.1% (CBZ), 1.9% (CBZ-E); Inter-day: < 4.7%[11] | High precision and reproducibility | Not explicitly stated, but good agreement between labs |
| Accuracy (% Recovery) | 92.09% to 108.5% | Close to complete recovery | Mean bias of 0.6% between labs |
| Sample Matrix | Human Plasma | Rat Plasma | Human Serum |
| Run Time | ~8 minutes | ~6 minutes | Not specified |
Experimental Protocols
Detailed methodologies are essential for replicating experimental results and ensuring consistency across different laboratories.
Protocol 1: SPE-HPLC-UV Method for Human Plasma[9][10]
This method allows for the simultaneous determination of Carbamazepine, Carbamazepine 10,11-epoxide, and Carbamazepine trans-diol in human plasma.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge.
-
Load 1 mL of plasma sample.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 Bakerbond-BDC (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile - 10 mM phosphate buffer, pH 7.0 (30:70, v/v).
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 210 nm.
-
Internal Standard: Phenobarbital.
-
Protocol 2: UPLC-UV Method for Rat Plasma[11]
This is a rapid and sensitive method for the quantification of Carbamazepine and its epoxide metabolite.
-
Sample Preparation:
-
To 200 µL of rat plasma, add an internal standard.
-
Perform protein precipitation followed by liquid-liquid extraction.
-
Evaporate the organic layer and reconstitute the residue.
-
-
Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm).
-
Mobile Phase: Gradient elution with water and acetonitrile (60:40 to 40:60, v/v).
-
Flow Rate: 0.5 mL/min.
-
Protocol 3: LC-MS/MS Candidate Reference Method for Human Serum[12]
This method is designed for the standardization and harmonization of routine assays.
-
Sample Preparation:
-
Protein precipitation of serum samples with acetonitrile.
-
Subsequent dilution of the supernatant.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Internal Standards: Deuterated analyte congeners.
-
The method is capable of measuring Carbamazepine, Carbamazepine-10,11-epoxide, and 10-hydroxy-10,11-dihydrocarbamazepine.
-
Visualizations
Diagrams are provided to illustrate key processes and relationships relevant to the quantification of Carbamazepine and its epoxide.
Caption: Metabolic conversion of Carbamazepine to its active 10,11-epoxide metabolite.
Caption: A logical workflow for the validation of an analytical method for drug quantification.
References
- 1. Carbamazepine | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. Carbamazepine-10,11-epoxide | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. Carbamazepine-10,11-epoxide 1.0mg/mL methanol, ampule 1mL, certified reference material, Cerilliant 36507-30-9 [sigmaaldrich.com]
- 5. Carbamazepine 10,11-Epoxide | LGC Standards [lgcstandards.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of carbamazepine and its 10,11-epoxide metabolite in rat plasma by UPLC-UV and application to pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 10. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of the analysis of carbamazepine and its 10,11-epoxide metabolite by high-performance liquid chromatography from plasma: comparison with gas chromatography and the enzyme-multiplied immunoassay technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Plan for Carbamazepine 10,11-epoxide-13C
This document provides immediate, essential guidance for the proper disposal of Carbamazepine 10,11-epoxide-13C, a metabolite of the anticonvulsant drug carbamazepine. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance. Due to conflicting safety classifications, this compound should be handled as a hazardous substance.
Hazard Assessment and Regulatory Overview
Carbamazepine 10,11-epoxide is an active metabolite of Carbamazepine. While one Safety Data Sheet (SDS) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), another classifies it as toxic to aquatic life with long-lasting effects[1][2]. The parent compound, Carbamazepine, is considered a hazardous substance[3]. Therefore, it is imperative to treat this compound as hazardous waste to ensure the highest safety standards and environmental protection. Disposal must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA)[2][4].
Quantitative Toxicity Data
The following table summarizes available toxicity data for Carbamazepine and its epoxide metabolite. This information underscores the need for cautious handling and disposal.
| Compound | Test | Species | Route | Dose | Reference |
| Carbamazepine | LD50 | Rat | Oral | 1957 mg/kg | [3][5][6] |
| Carbamazepine | LD50 | Mouse | Oral | 529 mg/kg | [3][5][6] |
| Carbamazepine | LD50 | Rabbit | Dermal | 2680 mg/kg | [5][6] |
| Carbamazepine 10,11-epoxide | TDLO | Mouse | Oral | 9,600 mg/kg | [1] |
| Carbamazepine 10,11-epoxide | LD50 | Mouse | Intraperitoneal | 420 mg/kg | [1] |
LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population. TDLO: Lowest Published Toxic Dose.
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol provides a direct, step-by-step guide for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Designate a specific, labeled hazardous waste container for this compound waste.
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste.
-
Collect all materials contaminated with the compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), in this designated container.
3. Container Management:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.
-
Keep the waste container closed except when adding waste.
-
Do not fill the container beyond 80% of its capacity to prevent spills.
4. Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of waste generation
-
The name of the principal investigator and the laboratory location
-
5. Storage:
-
Store the sealed and labeled hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area has secondary containment to capture any potential leaks.
6. Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Do not dispose of this compound down the drain or in the regular trash[1][4][7]. The primary method for the disposal of pharmaceutical waste is typically incineration at a licensed facility[2].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Carbamazepine 10,11-epoxide-13C
For Immediate Implementation: This document provides essential safety and logistical protocols for laboratory personnel handling Carbamazepine 10,11-epoxide-13C. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment.
Carbamazepine and its metabolite, Carbamazepine 10,11-epoxide, are identified as hazardous substances requiring careful handling.[1] The presence of a stable isotope, Carbon-13, does not alter the chemical's hazardous properties and therefore does not necessitate special precautions beyond those for the unlabeled compound.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or ingestion.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile gloves are required. Double-gloving is recommended. |
| Body Protection | Lab Coat | A standard laboratory coat must be worn at all times. |
| Eye Protection | Safety Glasses | Safety glasses with side shields are the minimum requirement. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize risk and ensure procedural consistency.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a cool, dry, well-ventilated area, away from strong oxidizing agents.[2]
-
Store the container tightly sealed and clearly labeled.
2. Handling and Preparation of Solutions:
-
All handling of the solid (weighing, transferring) must be performed within a chemical fume hood to prevent inhalation of dust particles.
-
Wear all required PPE, including double gloves, a lab coat, and safety glasses.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Should any skin contact occur, immediately wash the affected area with soap and water.[3]
3. Experimentation:
-
Conduct all experimental procedures involving this compound within a designated and clearly marked area.
-
Ensure that all equipment used is properly cleaned and decontaminated after use.
Disposal Plan: Managing Waste Safely
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
2. Disposal Procedure:
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]
-
Do not mix this waste with non-hazardous laboratory trash.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal.
Quantitative Toxicological Data
The following table summarizes available toxicity data for the parent compound, Carbamazepine. While specific data for the 10,11-epoxide metabolite is limited, it is known to possess about a third of the anti-convulsive activity of carbamazepine.[1]
| Compound | Test | Species | Route | Value |
| Carbamazepine | LD50 | Rat | Oral | 1957 mg/kg[1] |
| Carbamazepine | LD50 | Mouse | Oral | 529 mg/kg[1] |
| Carbamazepine | LD50 | Rabbit | Dermal | 2680 mg/kg |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
